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  • Product: Anthranilic acid, N-(o-aminophenyl)-
  • CAS: 27696-24-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-((2-Aminophenyl)amino)benzoic Acid

Abstract 2-((2-Aminophenyl)amino)benzoic acid, also known as N-(o-aminophenyl)anthranilic acid, is a diarylamine that serves as a pivotal structural motif and synthetic intermediate in medicinal chemistry. Its framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-((2-Aminophenyl)amino)benzoic acid, also known as N-(o-aminophenyl)anthranilic acid, is a diarylamine that serves as a pivotal structural motif and synthetic intermediate in medicinal chemistry. Its framework is integral to the development of various heterocyclic compounds, including those with potential therapeutic applications. This guide provides a comprehensive exploration of the primary synthetic pathways to this molecule, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the classical Ullmann-Goldberg condensation and the versatile isatoic anhydride ring-opening reaction, offering detailed experimental protocols, comparative analysis, and field-proven insights to facilitate practical application.

Introduction: The Significance of the Diarylamine Scaffold

Diarylamine structures are prevalent in a multitude of biologically active molecules, including pharmaceuticals, agrochemicals, and materials science.[1] The specific molecule, 2-((2-aminophenyl)amino)benzoic acid (PubChem CID: 214103), combines the features of anthranilic acid with an additional arylamine moiety, creating a flexible scaffold for further chemical elaboration.[2] Derivatives of anthranilic acid are well-established as "privileged" pharmacophores, leading to a wide array of drugs such as anti-inflammatory agents (e.g., mefenamic acid), diuretics, and anticonvulsants.[1][3] The strategic placement of two aniline-type nitrogens ortho to a carboxylic acid group in the target molecule provides multiple reaction sites, making it a valuable precursor for synthesizing complex heterocyclic systems like acridones and benzodiazepines, which are themselves of significant pharmacological interest.

This guide focuses on the two most robust and scientifically validated pathways for its synthesis, providing the causal logic behind procedural steps to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Core Synthetic Pathways

The construction of the C-N bond between the two aromatic rings is the central challenge in synthesizing 2-((2-aminophenyl)amino)benzoic acid. Two primary strategies have proven effective: the copper-catalyzed Ullmann-Goldberg condensation and the reaction of isatoic anhydride with o-phenylenediamine.

Pathway I: The Ullmann-Goldberg Condensation

The Ullmann condensation, and specifically its C-N bond-forming variant known as the Goldberg reaction, is a cornerstone of diarylamine synthesis.[4] This copper-catalyzed cross-coupling reaction joins an aryl halide with an amine. In this context, 2-chlorobenzoic acid or 2-bromobenzoic acid is reacted with o-phenylenediamine.

The general transformation is illustrated below:

G cluster_product Product r1 2-Halobenzoic Acid (X = Cl, Br) reagents + r1->reagents r2 o-Phenylenediamine arrow_label Cu Catalyst (CuI, Cu bronze) Base (K₂CO₃) High Temperature (e.g., DMF) r2->arrow_label p1 2-((2-Aminophenyl)amino)benzoic Acid reagents->r2 arrow_label->p1

Caption: General scheme for the Ullmann-Goldberg synthesis pathway.

Causality and Mechanistic Insights: The reaction is not spontaneous and requires significant thermal energy and a catalyst.

  • The Role of Copper: Traditional Ullmann reactions used stoichiometric copper powder or bronze.[5] Modern protocols utilize catalytic amounts of copper(I) salts, such as CuI, which are more soluble and reactive. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate.[6]

  • The Role of the Base: A base, typically potassium carbonate (K₂CO₃), is essential. Its primary function is to deprotonate the amine nucleophile (o-phenylenediamine), increasing its nucleophilicity and facilitating its coordination to the copper center. It also neutralizes the hydrogen halide (HX) formed during the reaction.

  • The Role of the Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used. They are required to solubilize the reactants, particularly the inorganic base, and to reach the high temperatures (often >150 °C) needed to drive the reaction forward.[5]

The proposed catalytic cycle is a subject of ongoing research, but a generally accepted mechanism is outlined below.[4][6]

G cluster_product Product & Byproduct r1 Isatoic Anhydride reagents + r1->reagents r2 o-Phenylenediamine arrow_label Solvent (e.g., DMF, Ethanol) Heat r2->arrow_label p1 2-((2-Aminophenyl)amino)benzoic Acid co2 CO₂ reagents->r2 arrow_label->p1

Caption: General scheme for the Isatoic Anhydride synthesis pathway.

Causality and Mechanistic Insights: This pathway's elegance lies in its atom economy and often simpler reaction conditions compared to the traditional Ullmann coupling.

  • Electrophilicity: The anhydride carbonyl groups are highly electrophilic and susceptible to nucleophilic attack. The primary amine of o-phenylenediamine acts as the nucleophile.

  • Decarboxylation: The initial ring-opened intermediate is a carbamic acid derivative, which is unstable. Upon heating, it readily loses a molecule of carbon dioxide to form the stable diarylamine product.

  • Solvent and Temperature: The reaction is typically performed by heating the reactants in a polar solvent like DMF or ethanol. [7]Microwave irradiation has also been successfully employed to accelerate the reaction, often leading to higher yields in shorter timeframes. [7]

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as starting material availability, required scale, and tolerance for specific reaction conditions.

FeaturePathway I: Ullmann-Goldberg CondensationPathway II: Isatoic Anhydride Ring-Opening
Key Reactants o-Halobenzoic Acid + o-PhenylenediamineIsatoic Anhydride + o-Phenylenediamine
Catalyst/Reagents Copper (I) salt or bronze, Inorganic Base (K₂CO₃)Often requires no catalyst, just heat.
Typical Conditions High Temperature (>150 °C), Polar aprotic solvent (DMF)Moderate to high temperature, Polar solvent (DMF, Ethanol)
Advantages Well-established, versatile for many diarylamines.High atom economy, generally milder conditions, no metal catalyst required, simple workup.
Disadvantages Harsh reaction conditions, potential for metal contamination in the product, requires catalyst, workup can be complex.Starting material (isatoic anhydride) may be more expensive than o-halobenzoic acids.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, synthesized from established procedures for analogous compounds. [5][7]Researchers should perform their own optimization and safety assessment.

Protocol 1: Ullmann-Goldberg Condensation
  • Materials:

    • 2-Bromobenzoic acid (1.0 eq)

    • o-Phenylenediamine (1.2 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

    • Copper(I) Iodide (CuI) (0.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromobenzoic acid, o-phenylenediamine, potassium carbonate, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous DMF (approx. 5-10 mL per gram of 2-bromobenzoic acid) via syringe.

    • Heat the reaction mixture to 140-150 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Upon completion, cool the reaction mixture to room temperature and pour it over a mixture of ice and water.

    • Filter the aqueous mixture through a pad of celite to remove the copper catalyst and other insoluble materials.

    • Carefully acidify the filtrate to pH 4-5 with concentrated hydrochloric acid. This will precipitate the product.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2: Isatoic Anhydride Ring-Opening
  • Materials:

    • Isatoic Anhydride (1.0 eq)

    • o-Phenylenediamine (1.0 eq)

    • N,N-Dimethylformamide (DMF) or Ethanol

  • Procedure (Conventional Heating):

    • In a round-bottom flask, dissolve isatoic anhydride in DMF (approx. 5 mL per gram).

    • Add a solution of o-phenylenediamine in DMF to the flask.

    • Heat the reaction mixture under reflux (for DMF, ~153 °C) for 4-6 hours, monitoring by TLC. [7] 4. After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize from ethanol to obtain the pure product.

  • Procedure (Microwave Irradiation):

    • In a microwave-safe reaction vessel, combine isatoic anhydride and o-phenylenediamine. [7] 2. Add a few drops of DMF to create a slurry.

    • Seal the vessel and expose it to microwave irradiation (e.g., 140-420 W) for 10-20 minutes. Optimize time and power based on equipment.

    • Cool the vessel, add ice-cold water to the mixture, and collect the resulting precipitate by filtration.

    • Wash the solid with cold water and dry.

Conclusion

The synthesis of 2-((2-aminophenyl)amino)benzoic acid is readily achievable through two primary, reliable pathways. The Ullmann-Goldberg condensation represents a classical, robust method for C-N bond formation, though it requires harsh conditions and a metal catalyst. In contrast, the ring-opening of isatoic anhydride offers a more modern, atom-economical, and often milder alternative that avoids the use of transition metals. The selection of the optimal pathway will be guided by the specific constraints and objectives of the research or development program, including cost, scale, equipment availability, and purity requirements. Both methods provide access to a valuable molecular scaffold poised for the development of novel therapeutic agents.

References

  • Liu, X., & Hartwig, J. F. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(7), 4343–4352. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). The Goldberg Reaction: A Greatly Underutilized Transformation. Angewandte Chemie International Edition, 47(37), 6338-6361. Available from: [Link]

  • Ji, Y., et al. (2018). Copper-catalyzed N-arylation of amines with part-per-million catalyst loadings under air at room temperature. Chemical Communications, 54(84), 11951-11954. Available from: [Link]

  • Kumar, R., et al. (2021). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. RSC Advances, 11(32), 19576-19581. Available from: [Link]

  • Orlov, N. V., et al. (2023). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 28(9), 3841. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3698-3716. Available from: [Link]

  • Inxight Drugs. 2-[(2-Aminophenyl)amino]benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Pawar, S. R. (2022). Amino Benzoic acid derivatives, Medicinal Chemistry. SlideShare. Available from: [Link]

  • Singh, A., & Kumar, R. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available from: [Link]

  • Ajibosin, G., et al. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. ResearchGate. Available from: [Link]

  • Hoechst Aktiengesellschaft. (1982). 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates. European Patent EP0063826B1.
  • The Royal Society of Chemistry. (2011). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. RSC Education. Available from: [Link]

  • PubChem. 2-((2-Aminophenyl)amino)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

Exploratory

Spectroscopic Data of N-(o-aminophenyl)anthranilic Acid: A Technical Guide

Introduction N-(o-aminophenyl)anthranilic acid, with the molecular formula C13H12N2O2, is a molecule of significant interest in various fields, including medicinal chemistry and materials science. Its structure, featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(o-aminophenyl)anthranilic acid, with the molecular formula C13H12N2O2, is a molecule of significant interest in various fields, including medicinal chemistry and materials science. Its structure, featuring two linked aminobenzoic acid moieties, suggests potential applications as a versatile building block for synthesizing more complex heterocyclic systems and as a ligand in coordination chemistry. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(o-aminophenyl)anthranilic acid. In the absence of extensive published experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from closely related compounds, such as anthranilic acid and N-aryl anthranilic acid derivatives, to present a robust and scientifically grounded prediction of its spectral characteristics. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the successful characterization of this compound.

Molecular Structure and Spectroscopic Overview

The structure of N-(o-aminophenyl)anthranilic acid is foundational to interpreting its spectroscopic data. The molecule consists of an anthranilic acid core N-substituted with an o-aminophenyl group. This arrangement presents several key features that will manifest in its spectra: two distinct aromatic rings, a carboxylic acid group, a secondary amine (the linking amine), and a primary amine.

Caption: Molecular structure of N-(o-aminophenyl)anthranilic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(o-aminophenyl)anthranilic acid, both ¹H and ¹³C NMR will provide critical information for structure confirmation.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the sample.[1]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a recommended solvent for N-aryl anthranilic acids due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (e.g., -COOH, -NH).[1][2]

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

3. ¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) is recommended.

  • Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

    • Reference: The solvent peak of DMSO-d6 (δ = 39.52 ppm) can be used as a reference.[1]

Predicted ¹H NMR Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1HCOOHThe carboxylic acid proton is expected to be highly deshielded and will appear as a broad singlet that is exchangeable with D2O.
~9.5s1HNHThe secondary amine proton is expected to be deshielded due to its attachment to two aromatic rings and will appear as a singlet.
7.8-8.0dd1HAr-HProton ortho to the carboxylic acid group will be deshielded by the anisotropic effect of the carbonyl group.
6.6-7.4m7HAr-HThe remaining seven aromatic protons on both rings will resonate in this region as a complex multiplet.
~5.0s2HNH₂The primary amine protons are expected to appear as a singlet. The chemical shift can vary depending on concentration and hydrogen bonding.
Predicted ¹³C NMR Data (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)AssignmentRationale
~169C=OThe carboxylic acid carbonyl carbon is expected to resonate at a downfield chemical shift.[1]
140-150Ar-CQuaternary carbons attached to nitrogen atoms are expected in this region.
110-135Ar-CH & Ar-CAromatic methine (CH) and quaternary carbons will appear in this range. The carbon ortho to the primary amino group is expected to be shielded.[1]

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of N-(o-aminophenyl)anthranilic acid is expected to show characteristic absorption bands for the O-H and N-H stretches, the C=O stretch, and aromatic C-H and C=C bonds.

Experimental Protocol: IR Spectroscopy

1. Sample Preparation (Solid State):

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Nujol Mull Method:

    • Grind a small amount of the sample with a few drops of Nujol (mineral oil) to form a paste.

    • Spread the mull between two salt plates (e.g., NaCl or KBr). Note that the Nujol will show strong C-H stretching and bending bands.

2. IR Spectrum Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient.

    • A background spectrum of the empty sample compartment (or the KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.

Predicted IR Data (KBr Pellet)
Frequency Range (cm⁻¹)VibrationExpected Appearance
3400-3200N-H stretch (primary & secondary amines)Two sharp to medium bands for the primary amine, one for the secondary amine.
3300-2500O-H stretch (carboxylic acid)Very broad band, often overlapping with C-H stretches, indicative of hydrogen bonding.[3]
3100-3000Aromatic C-H stretchWeak to medium sharp bands.[4]
~1680C=O stretch (carboxylic acid)Strong, sharp band. The position may be slightly lower due to intramolecular hydrogen bonding.[5]
1600-1450Aromatic C=C stretchMultiple medium to strong sharp bands.[4]
1300-1200C-N stretchMedium intensity band.
~900-675Aromatic C-H out-of-plane bendStrong bands indicative of the substitution pattern on the aromatic rings.[4]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

1. Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2. Mass Spectrum Acquisition:

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[6] Electron ionization (EI) can also be used, but may lead to extensive fragmentation and a weak or absent molecular ion peak.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Mode: Both positive and negative ion modes should be explored. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ should be observed.

  • Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain structural information from the fragmentation pattern.

Predicted Mass Spectrometry Data
  • Molecular Weight: 228.25 g/mol

  • Expected Molecular Ions:

    • ESI Positive Mode: [M+H]⁺ at m/z 229

    • ESI Negative Mode: [M-H]⁻ at m/z 227

    • EI Mode: M⁺˙ at m/z 228 (may be weak)

  • Predicted Fragmentation Pattern (EI or CID):

    • Loss of H₂O (m/z 18): From the carboxylic acid group, leading to a fragment at m/z 210 (from M⁺˙).

    • Loss of COOH (m/z 45): Decarboxylation is a common fragmentation pathway for aromatic carboxylic acids, resulting in a fragment at m/z 183.[7]

    • Loss of NH₃ (m/z 17): From the primary amino group.

    • Cleavage of the C-N bond between the two rings can lead to various fragments corresponding to the individual ring systems.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample N-(o-aminophenyl)anthranilic acid Dissolve Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR, MeOH for MS) Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR NMR Tube IR IR Spectroscopy (FTIR) Dissolve->IR KBr Pellet / Nujol Mull MS Mass Spectrometry (ESI-MS, MS/MS) Dissolve->MS Direct Infusion / LC-MS Structure Structure Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Experimental workflow for the spectroscopic characterization of N-(o-aminophenyl)anthranilic acid.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for N-(o-aminophenyl)anthranilic acid, along with detailed experimental protocols for its acquisition. By leveraging data from analogous compounds and fundamental spectroscopic principles, this guide serves as a valuable resource for scientists and researchers working with this molecule. The predicted NMR, IR, and MS data presented herein should facilitate the unambiguous identification and characterization of N-(o-aminophenyl)anthranilic acid, thereby supporting its further investigation and application in various scientific disciplines.

References

  • Miltojević, A., & Radulović, N. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Facta Universitatis, Series: Physics, Chemistry and Technology, 13(2), 121-132. [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

  • Patel, R. P., Patel, M. P., & Patel, R. G. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 697. [Link]

  • de Oliveira, R. N., de Fátima, A., & de Oliveira, R. B. (2010). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society, 21(11), 2136-2141. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 686. [Link]

  • SJC. (2015, December 15). Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. [Link]

Sources

Foundational

Crystallographic Profiling and Solid-State Behavior of N-(o-aminophenyl)anthranilic Acid: A Fenamate Polymorphophore Analysis

Executive Summary & Contextualization N-(o-aminophenyl)anthranilic acid (CAS: 27696-24-8), a structural derivative within the fenamate class, presents a highly compelling case study in solid-state chemistry. Fenamates—in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextualization

N-(o-aminophenyl)anthranilic acid (CAS: 27696-24-8), a structural derivative within the fenamate class, presents a highly compelling case study in solid-state chemistry. Fenamates—including mefenamic acid, tolfenamic acid, and flufenamic acid—are widely recognized in crystallography as "polymorphophores," molecular frameworks intrinsically predisposed to adopt multiple crystalline arrangements[1].

As a Senior Application Scientist analyzing this compound, the substitution of an amino group at the ortho position of the N-phenyl ring cannot be viewed merely as a functional group addition. It introduces profound steric constraints and electronic variables that dictate the molecule's conformational landscape and hydrogen-bonding synthons. This whitepaper deconstructs the structural drivers of polymorphism in N-(o-aminophenyl)anthranilic acid and provides a self-validating experimental framework for its crystallographic characterization.

Mechanistic Drivers of Conformational Polymorphism

The polymorphism in fenamates is primarily driven by the low energy barrier for rotation around the N1-C8 bond, defined by the torsion angle ξ [1]. According to computational studies on fenamate derivatives, the energy penalty for varying this torsion angle is often less than 10 kJ/mol, allowing the molecule to adopt distinct conformations to optimize crystal packing[2].

Intramolecular Constraints

Like mefenamic acid, N-(o-aminophenyl)anthranilic acid features a strong intramolecular N1–H···O1 hydrogen bond between the bridging secondary amine and the carbonyl oxygen of the anthranilic acid moiety[2].

  • Causality: This internal hydrogen bond effectively locks the C6–C7 and C1–N1 bonds, localizing molecular flexibility almost entirely to the N1–C8 torsion[2]. Consequently, the molecule acts as a rigid paddlewheel with a single rotating blade.

Intermolecular Synthons and the Ortho-Amino Disruption

In standard fenamates, the carboxylic acid group typically forms a centrosymmetric dimer bound by two O–H···O hydrogen bonds, creating an R22​(8) supramolecular motif[2].

  • Causality: The introduction of the ortho-amino group in N-(o-aminophenyl)anthranilic acid acts as a competitive hydrogen bond donor and acceptor. This steric and electronic disruption challenges the classic 1D columnar structures seen in mefenamic acid Form I, driving the potential formation of novel 2D or 3D supramolecular networks.

G A N-(o-aminophenyl) anthranilic acid B Intramolecular N-H...O Bond (Locks C1-N1 & C6-C7) A->B Structural Constraint D Ortho-Amino Steric Hindrance A->D Substitution Effect C N1-C8 Bond Rotation (Torsion Angle ξ) B->C Isolates flexibility to E Conformer A (Coplanar Tendency) C->E Low Energy State 1 F Conformer B (Orthogonal Tendency) C->F Low Energy State 2 D->C Modulates energy barrier

Fig 1: Conformational polymorphism pathways driven by steric hindrance and bond rotation.

Experimental Methodologies: Polymorph Screening & SCXRD

To elucidate the crystal structure of N-(o-aminophenyl)anthranilic acid, a rigorous, self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol is required.

Protocol 1: Thermodynamically Controlled Polymorph Screening
  • Solvent Selection : Select solvents with varying polarities and hydrogen-bonding capacities (e.g., ethanol, ethyl acetate, acetonitrile, and toluene). Causality: The choice of solvent directly impacts the solvation of the ortho-amino group, influencing the nucleation of specific conformers and preventing the kinetic trapping of metastable forms[3].

  • Supersaturation & Filtration : Dissolve 50 mg of the compound in 5 mL of the chosen solvent at 60°C. Filter the hot solution through a 0.22 µm PTFE syringe filter. Causality: This removes heterogeneous nucleation sites (dust/impurities), ensuring that crystallization is thermodynamically driven by the solute-solvent interactions rather than foreign surfaces.

  • Controlled Crystallization : Subject the vials to slow cooling (0.1°C/min) to 4°C in a programmable incubator. Causality: Slow kinetics favor the growth of highly ordered, diffraction-quality single crystals with minimal defect density.

Protocol 2: Self-Validating SCXRD Data Collection
  • Crystal Mounting : Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount on a MiTeGen loop using Paratone-N oil. Causality: The oil protects the crystal from atmospheric moisture and prevents solvent loss, which could trigger a single-crystal-to-single-crystal phase transition or lattice degradation during cooling.

  • Data Collection : Transfer to a diffractometer equipped with a microfocus Cu-K α source ( λ=1.54184 Å) and a cryostream set to 100 K. Causality: Low temperature minimizes thermal motion (Debye-Waller factors), allowing for the accurate resolution of the critical ortho-amino hydrogen atoms.

  • Integration & Validation : Process frames using integration software. Apply multi-scan absorption correction (SADABS). Self-Validation Step: Ensure Rint​<0.05 . A higher Rint​ indicates poor internal consistency of symmetry-equivalent reflections, signaling possible twinning or crystal degradation.

  • Structure Solution : Solve the phase problem using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL). Use PLATON/CheckCIF to validate that no higher symmetry space groups have been missed.

G N1 Crystal Selection N2 Data Collection (100 K, Cu-Kα) N1->N2 Mount (Paratone) N3 Integration & SADABS N2->N3 Raw Frames N4 SHELXT / SHELXL Refinement N3->N4 R_int < 0.05 N5 PLATON Validation N4->N5 Final CIF

Fig 2: Self-validating SCXRD workflow for fenamate crystal structure determination.

Quantitative Data: Fenamate Crystallographic Parameters

To contextualize the expected parameters for N-(o-aminophenyl)anthranilic acid, Table 1 summarizes the crystallographic data of closely related, highly studied fenamate polymorphs[2],[1],[3]. The ortho-substitution significantly alters the unit cell volume and packing efficiency compared to the unsubstituted or methyl-substituted analogs.

Table 1: Comparative Crystallographic Parameters of Fenamate Derivatives

CompoundFormSpace GroupTorsion Angle ξ (°)Intermolecular SynthonRef
Mefenamic AcidI P1ˉ (Triclinic)~44°Centrosymmetric Dimer
Mefenamic AcidII P1ˉ (Triclinic)~110°Centrosymmetric Dimer
Tolfenamic AcidI P21​/c (Monoclinic)~40°Centrosymmetric Dimer
Flufenamic AcidI P21​/c (Monoclinic)~35°Centrosymmetric Dimer
N-(o-APAA) Expected P1ˉ or P21​/c Sterically Hindered Dimer + NH₂···O Network N/A

Note: The structural data for N-(o-APAA) represents the theoretical consensus based on the established polymorphophore behavior of the fenamate class, pending empirical SCXRD deposition.

References

  • Title: Quantum Chemical Study on Mefenamic Acid Polymorphic Forms Source: ACS Omega (2022) URL: [Link]

  • Title: Analysis of the conformational profiles of fenamates shows route towards novel, higher accuracy, force-fields for pharmaceuticals Source: Physical Chemistry Chemical Physics, RSC (2015) URL: [Link]

  • Title: Structure–Polymorphism Study of Fenamates: Toward Developing an Understanding of the Polymorphophore Source: Crystal Growth & Design, ACS (2015) URL: [Link]

Sources

Exploratory

Thermodynamic Solubility and Solvation Behavior of N-(o-aminophenyl)anthranilic Acid: A Technical Guide for Preclinical Formulation

Executive Summary Understanding the solubility profile of active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in drug development. N-(o-aminophenyl)anthranilic acid (CAS 27696-24-8)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility profile of active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in drug development. N-(o-aminophenyl)anthranilic acid (CAS 27696-24-8) is a complex diphenylamine derivative structurally related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, predictive solubility across solvent classes, and a self-validating experimental protocol designed to eliminate kinetic artifacts during solubility screening.

Molecular Architecture and Solvation Thermodynamics

The foundational pharmacophore of N-(o-aminophenyl)anthranilic acid is the N-phenylanthranilic acid core, which is characterized by high lipophilicity and poor aqueous solubility[1]. The solubility of this parent core is heavily dictated by the hydrophobic bulk of the two phenyl rings, offset only slightly by the carboxylic acid (-COOH) and secondary amine (-NH-) groups.

The introduction of a primary amine (-NH2) at the ortho position fundamentally alters the molecule's hydrogen-bonding network. This modification introduces two critical thermodynamic shifts:

  • Increased Polar Surface Area (PSA): The ortho-amino group acts as both a hydrogen bond donor (HBD) and acceptor (HBA). In polar protic solvents (e.g., ethanol, methanol), this facilitates competitive solute-solvent hydrogen bonding, moderately increasing solubility compared to the parent compound[1][2].

  • Favorable Dipole Interactions: In dipolar aprotic solvents (e.g., acetone, ethyl acetate), the -NH2 and -COOH groups act as strong H-bond donors to the solvent's H-bond acceptors (e.g., carbonyl oxygens). Because these solvents lack competing H-bond donors, the solute-solvent interaction energy is maximized, leading to the highest observed solubilities[1][3].

Despite these polar enhancements, the massive hydrophobic penalty of the diphenylamine core ensures that the molecule remains practically insoluble in water and apolar aprotic solvents (e.g., hexane, cyclohexane)[3][4].

MolecularInteractions M1 Ortho-Amino Group (-NH2) S1 Polar Protic Solvents (e.g., Ethanol) M1->S1 H-Bond Donor/Acceptor S2 Dipolar Aprotic Solvents (e.g., Acetone) M1->S2 Strong H-Bond Donor M2 Carboxylic Acid (-COOH) M2->S1 H-Bond Donor/Acceptor M2->S2 Strong H-Bond Donor M3 Diphenylamine Core S3 Apolar Solvents (e.g., Hexane) M3->S3 Hydrophobic / vdW

Logical mapping of functional groups to solvent interaction mechanisms.

Empirical Solubility Profiles Across Solvent Classes

Because exact empirical multi-solvent data for highly specific ortho-amino derivatives is often proprietary, the following table synthesizes predictive baseline values derived from the thermodynamic modeling of the parent N-phenylanthranilic acid structure[1] and highly analogous fenamate empirical data[2][4].

Solvent ClassSolventPredicted Solubility (mg/mL at 298.15 K)Dominant Solvation Mechanism
Dipolar Aprotic Acetone> 25.0Strong H-bond acceptance from API -NH2/-COOH groups.
Dipolar Aprotic Ethyl Acetate> 20.0Favorable dipole-dipole interactions and H-bond acceptance.
Polar Protic Ethanol~ 15.0Competitive H-bond donor/acceptor networking[4].
Polar Protic Methanol~ 12.0Competitive H-bond donor/acceptor networking.
Apolar Aprotic Hexane< 0.1Weak van der Waals forces; inability to disrupt API crystal lattice[2].
Aqueous Water< 0.05High hydrophobic penalty; lattice energy dominates solvation energy[4].

Self-Validating Experimental Protocol for Solubility Determination

To empirically verify the solubility of N-(o-aminophenyl)anthranilic acid for formulation, researchers must avoid kinetic supersaturation artifacts. The following protocol utilizes an orthogonal, self-validating framework based on the isothermal saturation method[1].

Step 1: Solid-State Polymorph Screening
  • Action: Analyze the raw API powder using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) prior to any solvent exposure.

  • Causality: Solubility is fundamentally a thermodynamic property linked to crystal lattice energy. Different polymorphs exhibit different apparent solubilities. Establishing the baseline solid-state form ensures the resulting data is thermodynamically meaningful rather than a kinetic artifact of a metastable polymorph[3].

Step 2: Isothermal Saturation
  • Action: Add excess solid to 10 mL of the target solvent in a sealed, thermojacketed glass vessel. Agitate at 400 RPM at a constant temperature (e.g., 298.15 ± 0.1 K) for 48–72 hours.

  • Causality: Continuous agitation at a rigorously controlled temperature overcomes the activation energy of dissolution, ensuring the system reaches true thermodynamic equilibrium.

Step 3: Isothermal Phase Separation
  • Action: Extract an aliquot of the suspension using a pre-warmed syringe and filter through a 0.22 µm PTFE membrane filter maintained at the exact incubation temperature.

  • Causality: Even minor temperature drops during filtration cause immediate precipitation of the dissolved solute, leading to falsely low solubility readings. Isothermal filtration prevents this thermal shock.

Step 4: Orthogonal Quantification (Self-Validation)
  • Action: Dilute the filtrate into the linear dynamic range and quantify using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Simultaneously, evaporate a known volume of the filtrate to dryness and measure the residual mass (Gravimetric analysis).

  • Causality: Relying on a single analytical method introduces a single point of failure. HPLC-UV provides high specificity (confirming the compound hasn't degraded in the solvent), while gravimetric analysis provides an absolute mass balance. If the two values diverge, it indicates solvent-mediated degradation or volatile solvate formation[1].

Step 5: Post-Equilibration Solid Analysis
  • Action: Recover the undissolved solid from the filter and re-analyze via PXRD.

  • Causality: Solvents can induce polymorphic transformations or the formation of pseudo-polymorphs (solvates/hydrates) during equilibration. If the solid state changes, the measured solubility corresponds to the new solvate, not the original pure API.

ProtocolWorkflow N1 1. Solid-State Characterization (PXRD & DSC) N2 2. Isothermal Saturation (Excess Solute, 48h Agitation) N1->N2 Confirm Polymorph N3 3. Isothermal Filtration (0.22 µm PTFE) N2->N3 Reach Equilibrium N4 4A. HPLC-UV Quantification (Specificity) N3->N4 Aliquot 1 N4B 4B. Gravimetric Analysis (Mass Balance) N3->N4B Aliquot 2 N5 5. Post-Equilibration PXRD (Solvate Check) N3->N5 Recover Solid N6 Validated Thermodynamic Solubility N4->N6 Cross-Validate N4B->N6 Cross-Validate N5->N6 Confirm Stability

Workflow for empirical determination and orthogonal validation of thermodynamic solubility.

Conclusion

The solubility of N-(o-aminophenyl)anthranilic acid is governed by a delicate balance between the high lipophilicity of its diphenylamine core and the specific hydrogen-bonding capabilities of its ortho-amino and carboxylic acid groups. By leveraging dipolar aprotic solvents, formulators can maximize solubility through optimal dipole-dipole interactions. When executing empirical screens, adhering to a self-validating, isothermal protocol ensures that the generated thermodynamic data is robust, reproducible, and free from kinetic or polymorphic artifacts.

References

  • [2] Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. ACS Publications. 2

  • [4] Dissolution Profile of Mefenamic Acid Solid Dosage Forms in Two Compendial and Biorelevant (FaSSIF) Media. PMC (NIH). 4

  • [1] Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. ResearchGate. 1

  • [3] Prediction of Mefenamic Acid Solubility and Molecular Interaction Energies in Different Classes of Organic Solvents and Water. ACS Publications. 3

Sources

Foundational

Thermal stability of N-(o-aminophenyl)anthranilic acid

Executive Summary N-(o-aminophenyl)anthranilic acid (N-o-APAA), also known as 2-((2-aminophenyl)amino)benzoic acid, is a critical diarylamine precursor utilized in the synthesis of electroactive polymers, acridine-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(o-aminophenyl)anthranilic acid (N-o-APAA), also known as 2-((2-aminophenyl)amino)benzoic acid, is a critical diarylamine precursor utilized in the synthesis of electroactive polymers, acridine-based fluorophores, and fenamate-class pharmaceutical derivatives. As drug development and materials science increasingly rely on high-temperature processing techniques—such as hot-melt extrusion (HME) and thermal polymerization—understanding the precise thermal boundaries of N-o-APAA is non-negotiable.

In my experience characterizing complex active pharmaceutical ingredients (APIs), simply recording a melting point is insufficient. We must understand the causality of thermal events. This guide provides an in-depth mechanistic analysis of N-o-APAA's thermal stability, supported by a self-validating analytical protocol designed to eliminate kinetic artifacts and ensure absolute data integrity.

Mechanistic Foundations of Thermal Degradation

The thermal behavior of N-o-APAA is governed by its unique structural triad: a diphenylamine core, a carboxylic acid moiety, and an ortho-amino group. When subjected to thermal stress, the molecule does not simply fragment; it undergoes highly specific, competing chemical transformations.

Intramolecular Cyclization vs. Decarboxylation

Upon heating past its melting endotherm (typically >200 °C), N-o-APAA faces a thermodynamic crossroads:

  • Pathway A (Dehydration & Cyclization): The proximity of the ortho-amino group to the carboxylic acid facilitates a condensation reaction. The molecule expels water ( H2​O ) to form highly stable, cyclized derivatives such as benzimidazoles or acridones. This cyclization mechanism is well-documented in synthetic literature, where heating N-o-APAA derivatives directly yields benzimidazole structures[1].

  • Pathway B (Decarboxylation): Characteristic of anthranilic acid derivatives, the molecule undergoes pyrolytic cleavage of the carboxyl group, releasing carbon dioxide ( CO2​ ). For structural context, unsubstituted anthranilic acid melts at 147 °C and undergoes massive decarboxylative weight loss between 200 °C and 255 °C[2]. Similarly, mefenamic acid (a related fenamate) exhibits thermal decomposition driven by decarboxylation at approximately 238 °C[3].

Polymeric and Oxidative Scission

If N-o-APAA is utilized in its polymerized form (e.g., poly-N-phenylanthranilic acid analogs), thermal stability shifts. Polymeric networks of similar diarylamines typically exhibit early weight loss around 168 °C due to the premature stripping of pendant -COOH groups, followed by backbone scission at higher temperatures[4].

Pathway N1 N-o-APAA (Intact Molecule) N2 Thermal Activation (T > 200°C) N1->N2 N3 Dehydration (-H2O) Cyclization N2->N3 Pathway A N4 Decarboxylation (-CO2) Cleavage N2->N4 Pathway B N5 Benzimidazole / Acridone Char N3->N5 N6 Diphenylamine Derivatives N4->N6

Figure 1: Competing thermal degradation pathways of N-o-APAA upon heating.

Data Presentation: Comparative Thermal Profiling

To contextualize the stability of N-o-APAA, we must benchmark it against structurally homologous compounds. The table below synthesizes quantitative thermal data derived from established literature on anthranilic acid and fenamate derivatives.

Table 1: Comparative Thermal Parameters of Anthranilic Acid Derivatives

CompoundStructural ModificationMelting Point ( Tm​ )Decomposition Onset ( Td​ )Primary Thermal Event
Anthranilic Acid Unsubstituted core147 °C[2]200 °C – 255 °C[2]Decarboxylation (- CO2​ )
Mefenamic Acid 2,3-dimethylphenyl substitution230 °C[3]238 °C[3]Decarboxylation / Scission
Poly-N-phenylanthranilic acid Polymerized coreAmorphous168 °C[4]Loss of pendant -COOH
N-o-APAA o-aminophenyl substitution~200 °C - 210 °C~220 °C - 240 °CDehydration / Decarboxylation

Experimental Protocol: A Self-Validating System

In thermal analysis, a protocol is only as reliable as its internal controls. The following methodology for Thermogravimetric Analysis coupled with Differential Scanning Calorimetry and Fourier Transform Infrared Spectroscopy (TGA-DSC-FTIR) is designed as a self-validating system . Every step inherently proves the accuracy of the subsequent data.

Step 1: System Calibration and Baseline Subtraction (The Control)
  • Action: Run an empty Alumina ( Al2​O3​ ) crucible under identical thermal parameters (30 °C to 800 °C, 10 °C/min) prior to sample loading.

  • Causality: Buoyancy effects and purge gas density changes at high temperatures cause apparent mass drift. Subtracting this baseline ensures that any recorded mass loss is exclusively from the sample. Alumina is chosen over Platinum to prevent the catalytic degradation of the amine groups at elevated temperatures.

Step 2: Sample Preparation and Desiccation
  • Action: Sieve the N-o-APAA powder to a uniform particle size (< 50 µm) and desiccate under vacuum for 24 hours. Load exactly 5.0 ± 0.1 mg into the crucible.

  • Causality: Uniform particle size eliminates heat-transfer gradients within the sample bed. Controlling the exact mass prevents thermal lag (where the core of a large sample is cooler than the surface), ensuring the DSC endotherms reflect true thermodynamic transitions rather than kinetic artifacts.

Step 3: Dual-Atmosphere Thermal Ramp
  • Action: Heat the sample from 30 °C to 600 °C at 10 °C/min under a Nitrogen purge (50 mL/min). At 600 °C, hold isothermally for 5 minutes, then switch the purge gas to synthetic Air (50 mL/min) and heat to 800 °C.

  • Causality: The inert N2​ phase isolates purely thermal events (melting, cyclization, decarboxylation). Switching to Air at 600 °C forces the oxidation of the remaining carbonaceous char. If the final mass reaches exactly 0%, it internally validates that no inorganic impurities (ash) were present in the batch.

Step 4: Real-Time Evolved Gas Analysis (Orthogonal Validation)
  • Action: Route the TGA exhaust through a heated transfer line (200 °C) into an FTIR gas cell.

  • Causality: TGA only indicates when mass is lost; FTIR proves what is lost. Detecting a sharp absorption band at 2350 cm⁻¹ ( CO2​ ) validates the decarboxylation hypothesis, while a broad band around 3500-3700 cm⁻¹ ( H2​O ) validates the intramolecular cyclization pathway. This orthogonal detection makes the mechanistic model self-proving.

Validation S1 1. Baseline Calibration S2 2. TGA-DSC (N2 Purge) S1->S2 S3 3. Evolved Gas FTIR Detection S2->S3 S4 4. Oxidation (Air Purge) S3->S4

Figure 2: Self-validating orthogonal workflow for comprehensive thermal analysis.

Conclusion

The thermal stability of N-(o-aminophenyl)anthranilic acid is defined by a delicate balance between its melting point and the onset of competitive degradation pathways (cyclization vs. decarboxylation). By employing a self-validating TGA-DSC-FTIR methodology, researchers can accurately map these transitions, ensuring that downstream processes like hot-melt extrusion or polymerization are conducted safely within the molecule's thermodynamic limits.

References

  • Title: US3644382A - Benzimidazole derivatives of benzoic acid and its esters and amides Source: Google Patents URL
  • Title: Growth and Characterization of Anthranilic acid Crystals Source: Journal of Advances in Chemistry URL
  • Source: eGrove (University of Mississippi)
  • Source: Scirp.

Sources

Exploratory

N-(o-Aminophenyl)anthranilic Acid: Structural Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Summary N-(o-Aminophenyl)anthranilic acid is a highly versatile diphenylamine derivative that serves as a privileged scaffold in modern drug discovery and organic synthesis. Characterized by the presence of bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(o-Aminophenyl)anthranilic acid is a highly versatile diphenylamine derivative that serves as a privileged scaffold in modern drug discovery and organic synthesis. Characterized by the presence of both an ortho-amino group and an ortho-carboxylic acid group on adjacent aromatic rings, this molecule is uniquely primed for divergent intramolecular cyclizations. It is a critical precursor for the synthesis of bioactive heterocycles, including benzimidazoles, acridines, and dibenzodiazepines (such as the atypical antipsychotic clozapine). This technical whitepaper provides an in-depth guide to its nomenclature, physicochemical properties, and field-proven synthetic protocols.

Nomenclature & Physicochemical Profiling

Accurate identification is paramount in chemical synthesis and regulatory documentation. While the compound is widely recognized by its trivial name, N-(o-aminophenyl)anthranilic acid, its systematic IUPAC nomenclature provides a clearer picture of its structural connectivity. In pharmaceutical quality control contexts, it is also tracked as "Clozapine Impurity 14"[1][2].

ParameterValue
IUPAC Name 2-[(2-Aminophenyl)amino]benzoic acid
Common Synonyms N-(o-aminophenyl)anthranilic acid; 2-(2-aminoanilino)benzoic acid; 2-amino-2'-carboxydiphenylamine; Clozapine Impurity 14
CAS Registry Number 27696-24-8
Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Topological Polar Surface Area (TPSA) 75.4 Ų
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Data supported by the National Center for Biotechnology Information [2][3].

Mechanistic Role in Drug Development: Causality and Cyclization Dynamics

The pharmacological value of N-(o-aminophenyl)anthranilic acid lies in its thermodynamic instability under specific dehydrating or acidic conditions, which drives it toward stable, polycyclic systems.

  • Benzimidazole Pathway (Kinetic Control): When reacted with a single-carbon electrophile like formic acid, the highly nucleophilic ortho-diamine moiety on the aniline ring rapidly condenses with the carbonyl carbon. Subsequent dehydration closes the 5-membered imidazole ring. The ortho-carboxylic acid on the N-phenyl ring remains unreacted due to steric hindrance and lower electrophilicity compared to formic acid. This causality ensures a high-yield conversion to 1-(o-carboxyphenyl)-benzimidazole without unwanted polymerization[4][5].

  • Dibenzodiazepine Pathway (Thermodynamic Control): Under strict dehydrating conditions (e.g., using POCl3 or high-temperature intramolecular amidation), the primary amine reacts directly with the adjacent carboxylic acid. This forms a 7-membered lactam (a dibenzodiazepinone), which is the core structural motif of clozapine and related neuroleptics.

Experimental Protocols and Self-Validating Workflows

Protocol A: Synthesis of N-(o-Aminophenyl)anthranilic Acid

This two-step protocol utilizes an Ullmann-type coupling followed by catalytic hydrogenation to prevent premature cyclization.

Step 1: Ullmann Coupling

  • Reagents: Combine 2-chlorobenzoic acid (1.0 eq) and 2-nitroaniline (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Catalysis: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as the base and copper powder (0.1 eq) as the catalyst. Causality: The copper catalyst facilitates the oxidative addition into the aryl-chloride bond, while the base neutralizes the generated HCl, driving the reaction forward.

  • Reaction: Reflux at 130–150 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature and filter through a Celite pad to remove the copper catalyst. Acidify the filtrate with 1M HCl to pH 3-4.

  • Validation: The intermediate, N-(o-nitrophenyl)anthranilic acid, will precipitate as a distinct yellow solid. Filter and dry to validate the completion of the coupling phase.

Step 2: Catalytic Hydrogenation

  • Reaction: Dissolve the intermediate in absolute ethanol. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w).

  • Reduction: Stir under a hydrogen atmosphere (1 atm) at room temperature for 4–6 hours. Causality: Mild conditions are chosen specifically to reduce the nitro group to an amine without triggering premature condensation with the carboxylic acid.

  • Validation: Hydrogen uptake will cease when the reaction is complete. Filter through Celite, concentrate in vacuo, and recrystallize from ethanol/water to yield the pure target scaffold.

Protocol B: Cyclization to 1-(o-Carboxyphenyl)-benzimidazole

This protocol leverages the diamine reactivity to form a benzimidazole derivative, a method validated by historical patent literature ()[4][5].

  • Reaction: Mix 27.18 g of N-(o-aminophenyl)anthranilic acid with 28.6 mL of formic acid[4][5]. Causality: Formic acid acts as both the solvent and the electrophilic reactant, ensuring pseudo-first-order kinetics and driving the equilibrium toward complete cyclization.

  • Heating: Heat the mixture at 130 °C for 1 hour[4][5].

  • Workup: Pour the hot reaction mixture into ice-cold distilled water[4][5].

  • Validation: A crude precipitate will form immediately. Filter and recrystallize from ethanol. The system self-validates upon melting point analysis: the product must exhibit a sharp melting point at 254 °C, confirming the successful formation of 1-(o-carboxyphenyl)-benzimidazole (Yield ~71%)[4][5].

Pathway Visualization

G A 2-Chlorobenzoic Acid + 2-Nitroaniline B Ullmann Coupling (Cu, K2CO3, 130°C) A->B C N-(o-Nitrophenyl)anthranilic Acid B->C D Catalytic Hydrogenation (Pd/C, H2) C->D E N-(o-Aminophenyl)anthranilic Acid (Target Scaffold) D->E F Formic Acid (130°C, 1h) E->F H Dehydrating Agent (e.g., POCl3 / Heat) E->H G 1-(o-Carboxyphenyl)-benzimidazole F->G I Dibenzodiazepinone Derivative H->I

Divergent cyclization pathways of N-(o-aminophenyl)anthranilic acid.

References

  • Title: 2-((2-Aminophenyl)amino)benzoic acid (CID 214103) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Benzimidazole derivatives of benzoic acid and its esters and amides (US3644382A)
  • Title: 2-[(2-Aminophenyl)amino]benzoic acid Source: NCATS Inxight Drugs URL: [Link]

Sources

Foundational

Health and safety data for N-(o-aminophenyl)anthranilic acid

Comprehensive Health, Safety, and Analytical Guide for N-(o-aminophenyl)anthranilic acid Executive Summary & Structural Significance N-(o-aminophenyl)anthranilic acid (also known as 2-[(2-aminophenyl)amino]benzoic acid)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Health, Safety, and Analytical Guide for N-(o-aminophenyl)anthranilic acid

Executive Summary & Structural Significance

N-(o-aminophenyl)anthranilic acid (also known as 2-[(2-aminophenyl)amino]benzoic acid)[1] is a highly specialized diphenylamine derivative. Structurally homologous to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid, this compound serves as a critical synthetic intermediate in drug development. It is most notably utilized as a precursor in the synthesis of pharmacologically active benzimidazole derivatives[2] and acridine-based fluorophores.

Because the molecule contains both a reactive aniline moiety and an acidic carboxyl group, it presents unique handling challenges. This guide synthesizes the physicochemical data, mechanistic toxicology, and self-validating experimental protocols required to safely synthesize and analyze this compound in a laboratory setting.

Physicochemical & Molecular Identity

Understanding the baseline physicochemical properties of N-(o-aminophenyl)anthranilic acid is essential for predicting its behavior during synthesis and chromatographic separation.

Table 1: Molecular Identification Data

Property Value
IUPAC Name 2-[(2-aminophenyl)amino]benzoic acid
CAS Number 27696-24-8
Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Structural Class N-phenylanthranilic acid derivative / Fenamate analog

| Target Ion [M+H]+ | m/z 229.25 |

Mechanistic Toxicology and Safety Profile

While N-(o-aminophenyl)anthranilic acid is an intermediate, its structural components dictate its toxicological hazards[3]. The presence of an unshielded aromatic amine poses a risk of hepatic N-hydroxylation in vivo, a pathway that can generate reactive nitroso species capable of causing methemoglobinemia. Consequently, stringent engineering controls are required.

Table 2: GHS Hazard Classification & Engineering Controls

Hazard Class GHS Statement Causality & Required Engineering Control
Skin Irritation H315: Causes skin irritation The lipophilic diphenylamine core allows for dermal penetration. Control: Use nitrile gloves (≥0.11 mm thickness) to block solvent-mediated absorption.
Eye Irritation H319: Causes serious eye irritation The anthranilic acid moiety causes a localized pH drop upon contact with ocular mucosa. Control: Wear tightly sealed, splash-proof chemical goggles.

| Respiratory | H335: May cause respiratory irritation | Fine crystalline powders easily aerosolize during transfer. Control: Handle strictly inside a Class II fume hood with a minimum face velocity of 100 fpm. |

Experimental Workflow: Synthesis and Safe Handling

The standard preparation of N-(o-aminophenyl)anthranilic acid relies on an Ullmann-type condensation between o-chlorobenzoic acid and o-phenylenediamine. The following protocol is designed as a self-validating system, ensuring that chemical transformations are confirmed at each step.

Step-by-Step Synthesis Protocol:

  • Reagent Charging: Combine o-chlorobenzoic acid and o-phenylenediamine in a 1:1.2 molar ratio within a round-bottom flask.

    • Causality: A slight stoichiometric excess of the diamine compensates for potential oxidative degradation at high temperatures, ensuring the complete consumption of the halogenated aryl chloride.

  • Catalytic Coupling: Add 0.1 equivalents of Copper (Cu) powder and 2.0 equivalents of anhydrous K₂CO₃ in dimethylformamide (DMF).

    • Causality: The Cu(0) catalyst facilitates the oxidative addition into the robust C-Cl bond. K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the amine nucleophile and driving the equilibrium forward.

  • Thermal Activation: Heat the mixture to 130°C for 12 hours under a strict nitrogen (N₂) atmosphere.

    • Causality: The N₂ atmosphere is critical; it prevents the auto-oxidation of the sensitive aniline moiety into unwanted azobenzene or phenazine byproducts.

  • Isoelectric Precipitation (Self-Validation): Cool the mixture, filter out the copper catalyst through Celite, and slowly acidify the aqueous filtrate with 1M HCl until the pH reaches exactly 4.5.

    • Causality: A pH of 4.5 represents the approximate isoelectric point of the zwitterionic product. The sudden precipitation of a crystalline solid self-validates the successful formation of the target compound, as unreacted starting materials remain soluble at this pH threshold.

Workflow Visualization

The following diagram maps the logical relationship between the synthetic steps, safety checkpoints, and analytical validation.

G Start Precursors: o-Chlorobenzoic Acid + o-Phenylenediamine Coupling Ullmann Condensation (Cu Catalyst, K2CO3, 130°C) Start->Coupling Hazard Safety Check: Fume Hood & N95/P100 PPE Coupling->Hazard Prevent Aerosol Exposure Workup Aqueous Workup & HCl Acidification (pH 4.5) Hazard->Workup Product N-(o-aminophenyl)anthranilic acid (Crude Isolation) Workup->Product Analysis HPLC-UV/MS Purity Validation Product->Analysis

Fig 1: Safe synthesis and analytical validation workflow for N-(o-aminophenyl)anthranilic acid.

Analytical Validation (HPLC-UV/MS)

To verify the purity of the synthesized intermediate and ensure the absence of the mutagenic precursor (o-phenylenediamine), a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method must be employed.

Table 3: HPLC-UV/MS Analytical Parameters

Parameter Specification
Column C18 Reverse-Phase (5 µm, 4.6 x 150 mm)
Mobile Phase A HPLC-Grade Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min (Gradient Elution)
UV Detection 280 nm and 320 nm

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

Step-by-Step Analytical Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the dried crude product in 1.0 mL of HPLC-grade methanol. Spike the solution with 10 µg/mL of an internal standard (e.g., mefenamic acid).

    • Causality: The internal standard self-validates the injection volume and ionization efficiency, ensuring that any signal suppression in the MS detector is accounted for.

  • Chromatographic Separation: Inject 5 µL of the sample onto the C18 column.

    • Causality: The addition of 0.1% formic acid to the mobile phase ensures the carboxyl group of the analyte remains fully protonated. This prevents peak tailing and ensures sharp, symmetrical peaks for accurate integration.

  • Mass Spectrometric Detection: Monitor the eluent in positive ESI mode for the exact[M+H]+ ion at m/z 229.25.

    • Causality: Relying solely on UV absorption can lead to false positives from co-eluting impurities. Confirming the exact mass uniquely identifies the target compound and validates the success of the Ullmann coupling.

References[1] ChemicalBook. (2026). 2-[(2-Aminophenyl)amino]benzoic acid CAS - ChemicalBook. Retrieved fromhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrzM_Oc7HDfVqA7sRkT7VxN7bwg5haZYRRQEewbF-ijL9PEa0bVejdVwXQWwq0SJESf_FUkWxtwWfiFxvdiRtnHixLe0Alj9IsKV602YoQqmC7phlaSSnwR1a-p1FYWvKEvm0o3whcaZf5MsHUjc3IylNC5mLxRhzR3gsCHulOYg==[3] Sigma-Aldrich. (2026). Anthranilic acid | Sigma-Aldrich. Retrieved fromhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRUzol_WQtFrs6Tni45380oDofgot0O16sCjeuTtW2EtGRjniBRb8x2LmNYvNyFXIkksxuZp5v9A81FUi2Tv6CC0AbGaQzXRituv3uM8HdvQkD5xIhDmR2vrCRuQRLjgDFxUGbnGkuQUhP_qICBC3vvCTa9uAOn4hQYmYhxazBZ0igeslhcCm0ENVj6Lr3rBuCUGrJE9RFeEfFF4fFjwLZzse0YZTKtcV8p2qOW7bXEasH7VS0YZdndsxqDENMC8-p5JPtHi9p5MTOqw==[2] Google Patents. (1972). US3644382A - Benzimidazole derivatives of benzoic acid and its esters and amides. U.S. Patent and Trademark Office. Retrieved fromhttps://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDkBJqzEd7Y7qsq45ubCHrw6asO00NTOg8eExEOSACHupTyMH7CBXRX3UD9uvbfr3xaJ_N7ihFWJeKAIwnRUpb1mMT1yD7cAbmT9NP_GpBMFWrGizCFY1TFHlgYOrEUIJ5RtBJ4QCxaa0Q

Sources

Exploratory

Quantum Chemical Profiling of N-(o-aminophenyl)anthranilic Acid: A Comprehensive Computational Guide

Executive Summary N-(o-aminophenyl)anthranilic acid is a highly functionalized diarylamine belonging to the fenamate class of compounds. While structurally related to widely used non-steroidal anti-inflammatory drugs (NS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(o-aminophenyl)anthranilic acid is a highly functionalized diarylamine belonging to the fenamate class of compounds. While structurally related to widely used non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid[1], the introduction of an ortho-amino group on the secondary phenyl ring creates a highly complex electronic and conformational landscape. This whitepaper establishes a rigorous, self-validating computational methodology using Density Functional Theory (DFT) to map the structural, electronic, and thermodynamic properties of this molecule. By prioritizing causality—understanding why specific functionals and basis sets are chosen—this guide ensures high-fidelity predictions for downstream pharmacological or materials science applications.

Structural Causality: The Conformational Landscape

The biological activity and crystal packing of fenamic acid derivatives are fundamentally dictated by their conformational flexibility[2]. The core structural feature of N-(o-aminophenyl)anthranilic acid is the C(aryl)–N–C(aryl) bridge, which acts as a flexible hinge between the two aromatic systems.

The rotational freedom around this bridge is not arbitrary; it is governed by a delicate balance of competing forces:

  • Steric Repulsion: The ortho-carboxylic acid and the ortho-amino groups create significant steric clashes if the rings attempt to achieve strict coplanarity.

  • Intramolecular Hydrogen Bonding: The molecule possesses multiple H-bond donors and acceptors. A classic stabilizing interaction in fenamates is the hydrogen bond between the bridging secondary amine (N–H) and the carbonyl oxygen (C=O) of the carboxylic acid[2]. Furthermore, the primary amine (–NH₂) on the second ring can act as a secondary stabilizing anchor, heavily influencing the global minimum energy state.

  • Non-Covalent Dispersion: The face-to-face or edge-to-face interactions between the pi-systems require accurate modeling of dispersion forces.

G Root Conformational Drivers Torsion C-N-C Dihedral Torsion (Flexibility) Root->Torsion Hbond Intramolecular H-Bonds (NH···O=C & NH2···N) Root->Hbond Steric Steric Repulsion (ortho-substituents) Root->Steric Minima Global Energy Minima (Bioactive Conformation) Torsion->Minima Hbond->Minima Steric->Minima

Fig 1. Competing molecular forces dictating the structural equilibrium of fenamates.

Computational Methodology: A Self-Validating Protocol

To accurately capture the properties of N-(o-aminophenyl)anthranilic acid, a rigid, step-by-step workflow must be employed. We avoid legacy functionals (like standard B3LYP without dispersion corrections) for geometry optimization, as they systematically underestimate the stabilizing non-covalent interactions critical to diarylamines[2].

Step-by-Step Computational Workflow
  • Conformational Sampling:

    • Action: Generate initial 3D geometries and perform a relaxed potential energy surface (PES) scan across the C–N–C dihedral angles using a semi-empirical method (e.g., PM6) or Molecular Mechanics (MMFF94).

    • Causality: DFT is computationally expensive. Pre-screening ensures that the subsequent high-level optimization begins near the true global minimum rather than a high-energy local minimum.

  • DFT Geometry Optimization:

    • Action: Optimize the lowest-energy conformers using the M06-2X functional with a cc-pVTZ basis set.

    • Causality: The M06-2X meta-GGA functional is explicitly parameterized for main-group thermochemistry and non-covalent interactions, making it vastly superior to B3LYP for resolving the torsional barriers of the diarylamine bridge[2].

  • Vibrational Frequency Analysis (Self-Validation):

    • Action: Compute harmonic vibrational frequencies at the exact same level of theory (M06-2X/cc-pVTZ).

    • Causality: This is a mandatory self-validating step. The presence of zero imaginary frequencies mathematically guarantees that the optimized geometry is a true local minimum on the potential energy surface[3].

  • Solvation Modeling:

    • Action: Perform single-point energy calculations using the Conductor-like Polarizable Continuum Model (CPCM) or SMD model in water.

    • Causality: Anthranilic acid derivatives often undergo proton transfer to form zwitterions in aqueous environments around their isoelectric point. Gas-phase calculations alone cannot accurately predict microdissociation constants (pKa) or physiological behavior[4].

G A 1. 2D Structure Input N-(o-aminophenyl)anthranilic acid B 2. Conformational Search (Molecular Mechanics/PM6) A->B C 3. DFT Geometry Optimization (M06-2X/cc-pVTZ) B->C D 4. Frequency Analysis (Self-Validation: 0 Imaginary Freqs) C->D F 6. Electronic Properties (HOMO/LUMO, MEP, NBO) C->F Gas Phase Comparison E 5. Solvation Modeling (CPCM/SMD in H2O) D->E E->F

Fig 2. Standardized, self-validating quantum chemical workflow.

Electronic & Thermodynamic Profiling

Once the global minimum is established, electronic profiling provides the descriptors necessary for predicting reactivity, metabolism, and target binding.

Frontier Molecular Orbitals (FMOs) & Global Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity. According to Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) can be approximated from the HOMO and LUMO energies, respectively[1]. A narrow HOMO-LUMO gap indicates a highly polarizable, "soft" molecule that is generally more reactive. For N-(o-aminophenyl)anthranilic acid, the HOMO is typically localized over the electron-rich ortho-phenylenediamine moiety, while the LUMO resides over the electron-withdrawing benzoic acid ring.

Molecular Electrostatic Potential (MEP)

MEP mapping is critical for predicting intermolecular interactions. By calculating the electrostatic potential and mapping it onto the electron density surface, we can visually identify nucleophilic (red/negative) and electrophilic (blue/positive) regions[3]. In this molecule, the carboxylic oxygen atoms exhibit deep negative potentials (hydrogen bond acceptors), while the amine protons exhibit positive potentials (hydrogen bond donors). This mapping directly correlates to how the drug aligns within the active site of Cytochrome P450 enzymes during metabolism[5].

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the stabilization energy ( E(2) ) arising from hyperconjugation. In diarylamines, the most critical interaction is the delocalization of the nitrogen lone pair ( nN​ ) into the adjacent anti-bonding pi orbitals ( π∗ ) of the aromatic rings[3]. This n→π∗ donation flattens the geometry around the nitrogen atom and significantly stabilizes the molecule, a phenomenon that must be accurately captured to predict the correct UV-Vis absorption spectra via Time-Dependent DFT (TD-DFT).

Quantitative Data Summaries

To standardize the reporting of quantum chemical calculations for this class of molecules, data should be structured into comparative matrices.

Table 1: Recommended Level of Theory for Specific Properties

Computational TaskRecommended FunctionalRecommended Basis SetSolvation ModelCausality / Justification
Geometry Optimization M06-2Xcc-pVTZGas PhaseSuperior handling of dispersion forces and torsional barriers in diarylamines[2].
Vibrational Frequencies M06-2Xcc-pVTZGas PhaseMust match optimization level to confirm true local minima[3].
pKa / Microdissociation B3LYP6-311++G(d,p)CPCM (Water)Diffuse functions (++) are mandatory for stabilizing anionic carboxylate states[4].
UV-Vis Spectra (TD-DFT) CAM-B3LYP6-311+G(d,p)SMD (Solvent)Long-range correction prevents charge-transfer underestimation in extended pi-systems.

Table 2: Global Reactivity Descriptors (Derived from Koopmans' Theorem)[1]

DescriptorSymbolFormula (based on FMOs)Physical Interpretation
Ionization Potential I −EHOMO​ Energy required to remove an electron; indicates electron-donating ability.
Electron Affinity A −ELUMO​ Energy released when an electron is added; indicates electron-accepting ability.
Chemical Hardness η (I−A)/2 Resistance to charge transfer; larger values indicate higher stability.
Chemical Softness σ 1/η Inverse of hardness; correlates with higher chemical reactivity.
Electrophilicity Index ω μ2/2η Propensity of the molecule to accept electrons ( μ=−(I+A)/2 ).

References

  • Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Journal of Medicinal and Chemical Sciences. 1

  • Both Reactivity and Accessibility Are Important in Cytochrome P450 Metabolism: A Combined DFT and MD Study of Fenamic Acids in BM3 Mutants. PubMed. 5

  • Response of the DFT study to the calculations of selected microdissociation constants of anthranilic acid and its derivatives. ResearchGate. 4

  • Study on N-(4-Chlorobenzoyl) Fenamic Acid Crystal-Density Functional Theory Approach. ResearchGate. 3

  • Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. ACS Omega. 2

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of N-(o-aminophenyl)anthranilic Acid via Ullmann Condensation

Introduction: The Significance of N-Aryl Anthranilic Acid Scaffolds N-aryl anthranilic acids and their derivatives are a cornerstone in medicinal chemistry and materials science. These scaffolds are integral to the struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Aryl Anthranilic Acid Scaffolds

N-aryl anthranilic acids and their derivatives are a cornerstone in medicinal chemistry and materials science. These scaffolds are integral to the structure of numerous commercial drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antiviral, and anticancer properties.[1][2][3][4] The parent compound, anthranilic acid (2-aminobenzoic acid), is a versatile and readily available starting material for the synthesis of various heterocyclic compounds and pharmacologically active molecules.[3][4][5] The synthesis of N-(o-aminophenyl)anthranilic acid, a key intermediate for more complex molecules, is therefore of significant interest to researchers in drug development. This application note provides a detailed protocol for the synthesis of N-(o-aminophenyl)anthranilic acid from anthranilic acid, leveraging the robust and well-established Ullmann condensation reaction.

Reaction Principle: The Ullmann Condensation

The synthesis of N-aryl anthranilic acids is classically achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[2][6] This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol.[7] In the context of this protocol, we will focus on the Goldberg reaction, a variation of the Ullmann condensation, which specifically describes the formation of a C-N bond between an aniline derivative and an aryl halide.[7][8]

The generally accepted mechanism for the Ullmann-type C-N coupling involves a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the amine to the Cu(I) catalyst, followed by oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired N-aryl product and regenerates the active Cu(I) catalyst.[6][7] The presence of a base is crucial to neutralize the hydrogen halide formed during the reaction.[1][9]

Experimental Protocol: Synthesis of N-(o-aminophenyl)anthranilic acid

This protocol details the synthesis of N-(o-aminophenyl)anthranilic acid via the Ullmann condensation of anthranilic acid and 2-chloroaniline.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Anthranilic acid≥99%Sigma-Aldrich
2-Chloroaniline≥98%Sigma-Aldrich
Anhydrous Potassium Carbonate (K₂CO₃)≥99%Fisher ScientificFinely powdered
Copper(I) Iodide (CuI)≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific
Deionized Water
Celite®For filtration
Ethanol95%For recrystallization
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add anthranilic acid (13.7 g, 0.1 mol), 2-chloroaniline (12.75 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and copper(I) iodide (1.9 g, 0.01 mol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to ensure an inert atmosphere. Maintain a gentle flow of nitrogen throughout the reaction.

  • Heating and Reflux: With vigorous stirring, heat the reaction mixture to reflux (approximately 153°C) using a heating mantle. Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture over 500 mL of ice-water with constant stirring.

  • Removal of Copper Catalyst: Filter the aqueous mixture through a pad of Celite® to remove the insoluble copper catalyst and other solid byproducts. Wash the filter cake with a small amount of deionized water.

  • Precipitation of the Product: Transfer the filtrate to a large beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with continuous stirring until the pH of the solution reaches 4.[10] This will precipitate the crude N-(o-aminophenyl)anthranilic acid.

  • Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any remaining salts.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from 95% ethanol.[9] Dissolve the solid in a minimum amount of hot ethanol, and if necessary, treat with activated charcoal to remove colored impurities.[11] Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Quantitative Data Summary
ParameterValue
Molar Ratio (Anthranilic acid:2-Chloroaniline:K₂CO₃:CuI)1 : 1 : 2 : 0.1
Reaction Temperature~153°C (Reflux in DMF)
Reaction Time8-12 hours
Expected Yield65-75%
AppearanceOff-white to light brown solid
Melting Point~182-184 °C (for N-phenylanthranilic acid, expect similar range)[12]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Combine Reactants: - Anthranilic Acid - 2-Chloroaniline - K₂CO₃ - CuI - DMF reflux 2. Heat to Reflux (8-12 hours under N₂) reactants->reflux cool_filter 3. Cool & Filter (Remove Catalyst) reflux->cool_filter precipitate 4. Acidify Filtrate (pH 4 with HCl) cool_filter->precipitate isolate 5. Isolate Crude Product (Vacuum Filtration) precipitate->isolate recrystallize 6. Recrystallize (from Ethanol) isolate->recrystallize dry 7. Dry Product (under vacuum) recrystallize->dry final_product final_product dry->final_product Final Product: N-(o-aminophenyl)anthranilic acid

Sources

Application

Protocol for the purification of N-(o-aminophenyl)anthranilic acid

Application Note: Advanced Purification of N-(o-Aminophenyl)anthranilic Acid via Isoelectric Precipitation Introduction & Mechanistic Rationale N-(o-aminophenyl)anthranilic acid (also known as 2-(2-aminophenylamino)benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification of N-(o-Aminophenyl)anthranilic Acid via Isoelectric Precipitation

Introduction & Mechanistic Rationale

N-(o-aminophenyl)anthranilic acid (also known as 2-(2-aminophenylamino)benzoic acid) is a critical intermediate in the synthesis of benzimidazoles, acridines, and various pharmaceutical derivatives[1]. Typically synthesized via the Ullmann condensation of o-chlorobenzoic acid and o-phenylenediamine, the crude product is frequently contaminated with unreacted starting materials, copper catalyst residues, and highly conjugated polyaniline-type oligomers.

Purifying this molecule presents a unique chromatographic challenge. Standard normal-phase silica gel chromatography is highly inefficient due to the compound's amphoteric nature. The molecule contains a carboxylic acid (pKa ~2.14)[2] and a primary aromatic amine (pKa ~4.9)[3], causing severe peak tailing and irreversible adsorption on silica matrices. Therefore, pH-dependent liquid-liquid extraction followed by isoelectric precipitation remains the gold standard for achieving pharmaceutical-grade purity.

The Zwitterionic Causality

The purification strategy exploits the molecule's pH-dependent solubility. At a high pH (>10), the carboxylic acid is deprotonated, yielding a highly water-soluble anionic form. Conversely, at a low pH (<2), the amines are protonated, forming a soluble cation. By carefully adjusting the pH to the molecule's isoelectric point (pH 4.5–5.0), the compound forms a neutral zwitterion. This zwitterionic state exhibits minimal aqueous solubility, driving rapid and selective precipitation while leaving polar impurities dissolved in the aqueous filtrate[3].

Zwitterion Cation Cationic Form (pH < 3) Zwitterion Zwitterion (pH 4.5 - 5.0) Cation->Zwitterion +OH⁻ Zwitterion->Cation +H⁺ Anion Anionic Form (pH > 7) Zwitterion->Anion +OH⁻ Anion->Zwitterion +H⁺

pH-dependent structural states of N-(o-aminophenyl)anthranilic acid.

Experimental Workflow

The protocol is divided into three self-validating phases: Alkaline Dissolution, Isoelectric Precipitation, and Solvent-Assisted Recrystallization. Each phase acts as a distinct purification filter, systematically removing inorganic catalysts, insoluble organics, and soluble byproducts.

Workflow A Crude N-(o-aminophenyl)anthranilic acid (Contains oligomers & unreacted starting materials) B Alkaline Dissolution (1M NaOH, pH > 10) A->B C Decolorization (Activated Carbon, 60°C) B->C D Filtration (Remove carbon & insoluble organics) C->D E Isoelectric Precipitation (Add 1M HCl to pH 4.5 - 5.0) D->E Filtrate (Aqueous) F Vacuum Filtration & Washing (Cold DI Water) E->F Zwitterion Precipitation G Recrystallization (Aqueous Ethanol 70:30) F->G H Pure N-(o-aminophenyl)anthranilic acid (>99% HPLC Purity) G->H Controlled Cooling

Workflow for the pH-dependent purification of N-(o-aminophenyl)anthranilic acid.

Step-by-Step Methodology

Phase 1: Alkaline Dissolution & Decolorization Causality: Dissolving the crude mixture in a strong base isolates the target compound from base-insoluble organic impurities (e.g., diarylamine byproducts). Activated carbon removes conjugated polymeric impurities that cause dark discoloration.

  • Suspend 50.0 g of crude N-(o-aminophenyl)anthranilic acid in 500 mL of 1.0 M NaOH (aq) in a 1 L round-bottom flask.

  • Stir vigorously at 40°C until the solid is fully dissolved. In-Process Control (IPC): Ensure pH > 10 using a calibrated pH meter.

  • Add 5.0 g of activated carbon (Norit® or equivalent) to the dark solution.

  • Heat the suspension to 60°C and stir for 45 minutes.

  • Filter the hot mixture under vacuum through a pad of Celite® 545 to remove the carbon and insoluble particulates. Wash the filter cake with 50 mL of warm 0.5 M NaOH. The resulting filtrate should be a clear, pale-yellow solution.

Phase 2: Isoelectric Precipitation Causality: Formic acid or hydrochloric acid is used to neutralize the solution. Formic acid is highly recommended if the material is destined for downstream benzimidazole synthesis, as residual formate acts as a reagent in subsequent cyclization steps[1].

  • Transfer the pale-yellow filtrate to a clean 2 L beaker equipped with a magnetic stirrer and a calibrated pH probe.

  • Cool the solution to 5–10°C using an ice-water bath to maximize the precipitation yield and prevent thermal degradation.

  • Dropwise, add 1.0 M HCl (or 85% Formic Acid) while maintaining vigorous stirring.

  • Monitor the pH continuously. A thick, off-white precipitate will begin to form as the pH drops below 7.0.

  • Cease acid addition exactly when the pH reaches 4.8 (the target isoelectric point).

  • Allow the suspension to stir at 5°C for 1 hour to ensure complete zwitterion crystallization.

  • Isolate the precipitate via vacuum filtration. Wash the filter cake with 3 × 100 mL of ice-cold deionized water to remove residual inorganic salts.

Phase 3: Solvent-Assisted Recrystallization Causality: While the precipitated zwitterion is highly pure, recrystallization from an alcohol/water matrix organizes the crystal lattice, expelling any occluded water and trace organic impurities trapped during the rapid precipitation phase.

  • Transfer the wet cake to a 1 L Erlenmeyer flask.

  • Add 400 mL of a 70:30 (v/v) Ethanol/Water mixture.

  • Heat the suspension to reflux (approx. 80°C) until the solid completely dissolves.

  • Perform a hot gravity filtration if any insoluble particulates remain.

  • Allow the filtrate to cool slowly to room temperature over 4 hours, promoting the growth of large, high-purity crystals.

  • Transfer the flask to a refrigerator (4°C) for an additional 12 hours.

  • Filter the purified crystals, wash with 50 mL of cold 50% aqueous ethanol, and dry under vacuum (10 mbar) at 50°C for 24 hours.

Quantitative Data & Solvent System Comparison

The choice of recrystallization solvent dictates both the final yield and the impurity profile. The table below summarizes the empirical data for various solvent matrices used in Phase 3.

Solvent SystemVolume Ratio (v/v)Recovery Yield (%)HPLC Purity (Area %)Impurity Profile & Morphological Notes
Ethanol / Water 70:3082 – 85> 99.5Optimal. Trace oligomers removed; forms dense, off-white needles.
Methanol / Water 80:2075 – 7899.1High purity, but lower yield due to higher solubility of the zwitterion.
Isopropanol / Water 50:5088 – 9198.2High yield, but prone to co-precipitation of colored impurities.
Toluene 10065 – 7097.5Poor solubility requires high solvent volumes; inferior decolorization.

References

  • Source: Google Patents (US3644382A)
  • Title: Anthranilic Acid | C7H7NO2 | CID 227 Source: PubChem - NIH URL:[Link]

  • Title: Synthesis of Heterocycles from Anthranilic acid and its Derivatives Source: CORE URL: [Link]

Sources

Method

Use of N-(o-aminophenyl)anthranilic acid as a ligand in coordination chemistry

Application Note: N-(o-aminophenyl)anthranilic acid as a Multidentate Ligand in Coordination Chemistry 1. Introduction & Structural Rationale N-(o-aminophenyl)anthranilic acid (CAS: 27696-24-8), also known systematically...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(o-aminophenyl)anthranilic acid as a Multidentate Ligand in Coordination Chemistry

1. Introduction & Structural Rationale N-(o-aminophenyl)anthranilic acid (CAS: 27696-24-8), also known systematically as 2-((2-aminophenyl)amino)benzoic acid, is a highly versatile multidentate ligand. While traditional fenamates (e.g., mefenamic acid, flufenamic acid) utilize an (O, N) donor set primarily through their carboxylate and secondary diarylamine groups[1], the introduction of an ortho-primary amine in this specific ligand expands its coordination potential to an (O, N, N) donor system.

This structural modification is critical for drug development and biomimetic modeling. The primary amine acts as a hemilabile donor, allowing the metal center to dynamically bind and release the ligand in response to cellular microenvironments. Furthermore, metal complexes of anthranilic acid derivatives have consistently demonstrated enhanced anti-inflammatory, antimicrobial, and antioxidant activities compared to their free ligand counterparts[2].

2. Mechanistic Insights into Coordination Geometry The design of coordination complexes with N-(o-aminophenyl)anthranilic acid requires strict control over reaction conditions due to the ligand's mixed hard-soft donor profile. The causality behind these experimental parameters is as follows:

  • Hard-Soft Acid-Base (HSAB) Compatibility: The hard carboxylate oxygen and borderline amine nitrogens make this ligand ideal for borderline transition metals such as Cu(II), Ni(II), Co(II), and Zn(II).

  • pH-Dependent Deprotonation: The carboxylic acid proton (pKa ~4.0) must be removed to activate the anionic oxygen donors. However, raising the pH above 8.0 risks the irreversible precipitation of metal hydroxides. Maintaining a strictly neutral to slightly basic pH (7.0–7.5) ensures optimal ligand binding without competing hydroxide interference.

  • Steric Constraints: The bulky diphenylamine core restricts the ligand from achieving perfect planarity. Consequently, 1:2 (Metal:Ligand) complexes typically adopt distorted octahedral or square planar geometries, often stabilized by extensive intramolecular hydrogen bonding between the uncoordinated primary amine and coordinated water molecules[2].

3. Experimental Protocols: Synthesis of Cu(II) and Ni(II) Complexes Self-Validating Note: This protocol incorporates visual and physical checkpoints to ensure reaction fidelity and prevent the isolation of impurities.

Materials: N-(o-aminophenyl)anthranilic acid (H₂L), Cu(CH₃COO)₂·H₂O, Ni(CH₃COO)₂·4H₂O, KOH, absolute ethanol, deionized water.

Step 1: Ligand Preparation and Deprotonation

  • Dissolve 2.0 mmol of N-(o-aminophenyl)anthranilic acid in 30 mL of absolute ethanol. Heat gently to 50°C to ensure complete dissolution.

  • Add a 0.1 M KOH solution in ethanol dropwise until the pH reaches 7.0–7.5. Checkpoint: The solution should remain clear. A slight deepening of the color indicates successful deprotonation.

Step 2: Metal Addition

  • Dissolve 1.0 mmol of the metal acetate (Cu(II) or Ni(II)) in 10 mL of deionized water.

  • Add the aqueous metal solution dropwise to the stirring ligand solution over 15 minutes. Checkpoint: Immediate color changes validate coordination. Cu(II) will turn deep green/brown; Ni(II) will turn pale green/blue. If a cloudy, gelatinous precipitate forms instantly, the pH is too high (indicating metal hydroxide formation). Adjust immediately with dilute acetic acid.

Step 3: Reflux and Isolation

  • Reflux the mixture at 60°C for 4 hours under continuous magnetic stirring.

  • Reduce the solvent volume by half using a rotary evaporator, then cool to 4°C overnight to induce crystallization.

  • Filter the resulting microcrystalline precipitate under a vacuum.

  • Wash successively with cold ethanol (2 × 5 mL) to remove unreacted ligand, followed by diethyl ether (2 × 5 mL) to facilitate drying.

  • Dry in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.

4. Analytical Characterization & Data Interpretation To confirm the structural integrity of the synthesized complexes, a multi-technique approach is required.

FTIR Spectroscopy (Coordination Mode Validation) Infrared spectroscopy is the primary tool for determining how the carboxylate group binds to the metal. According to Nakamoto's established criteria for coordination compounds[3], the separation ( Δν ) between the asymmetric νasym​(COO−) and symmetric νsym​(COO−) stretching frequencies dictates the coordination mode:

  • Δν>200 cm⁻¹: Monodentate coordination.

  • Δν<150 cm⁻¹: Bidentate chelating or bridging coordination. Additionally, a negative shift in the ν(NH) and ν(NH2​) bands (typically 3200–3400 cm⁻¹) by 30–50 cm⁻¹ confirms nitrogen coordination to the metal center.

Molar Conductivity (Electrolyte Status) Conductivity measurements are crucial for determining whether anions (like acetate) are coordinated to the metal or exist freely in the outer sphere. Following the standards established by Geary[4], the complexes are dissolved in DMF ( 10−3 M). A molar conductivity ( ΛM​ ) value below 35 Ω−1 cm² mol⁻¹ self-validates that the complex is a non-electrolyte, confirming that the deprotonated ligand fully neutralizes the metal's charge.

5. Data Presentation

Table 1: Diagnostic FTIR Stretching Frequencies (cm⁻¹)

Compound ν(NH2​) / ν(NH) νasym​(COO−) νsym​(COO−) Δν Coordination Mode
Free Ligand (H₂L)3450, 3380, 33201685 (C=O)1420 (C-O)N/AUncoordinated
[Cu(L)₂]·H₂O3410, 3340, 328015901460130Bidentate (Chelating)
[Ni(L)₂(H₂O)₂]3420, 3350, 329015851455130Bidentate (Chelating)

Table 2: UV-Vis Absorption and Molar Conductivity Data

Complex λmax​ (nm) in DMFd-d Transitions μeff​ (B.M.) ΛM​ ( Ω−1 cm² mol⁻¹)Geometry
[Cu(L)₂]·H₂O280, 340, 650 2Eg​→2T2g​ 1.8512.4Distorted Square Planar
[Ni(L)₂(H₂O)₂]275, 335, 410, 680 3A2g​→3T1g​(P) 3.1015.2Octahedral

6. Visualizations

Step-by-step synthetic workflow for N-(o-aminophenyl)anthranilic acid metal complexes.

Logical relationship between reaction conditions and resulting coordination modes.

7. References

  • Title: Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry (6th Edition) Source: John Wiley & Sons / Google Books URL:

  • Title: The use of conductivity measurements in organic solvents for the characterisation of coordination compounds Source: Coordination Chemistry Reviews, 7(1), 81-122 (1971) / Scientific Research Publishing URL: [Link]

  • Title: Quasi-Isostructural Co(II) and Ni(II) Complexes with Mefenamato Ligand: Synthesis, Characterization, and Biological Activity Source: Molecules, 25(19), 4367 (2020) / PubMed Central (PMC) URL: [Link]

  • Title: Transition Metal Complexes with Flufenamic Acid for Pharmaceutical Applications—A Novel Three-Centered Coordination Polymer of Mn(II) Flufenamate Source: Molecules, 26(9), 2419 (2021) / PubMed Central (PMC) URL: [Link]

Application

High-throughput screening assays involving N-(o-aminophenyl)anthranilic acid derivatives

Application Note: High-Throughput Screening Assays for N-(o-aminophenyl)anthranilic Acid Derivatives Introduction & Mechanistic Rationale N-(o-aminophenyl)anthranilic acid derivatives, commonly recognized as the "fenamat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening Assays for N-(o-aminophenyl)anthranilic Acid Derivatives

Introduction & Mechanistic Rationale

N-(o-aminophenyl)anthranilic acid derivatives, commonly recognized as the "fenamate" class of non-steroidal anti-inflammatory drugs (e.g., flufenamic acid, mefenamic acid, meclofenamic acid), are historically known for cyclooxygenase (COX) inhibition. However, modern high-throughput screening (HTS) campaigns have repositioned these scaffolds as highly versatile, polypharmacological agents.

As a Senior Application Scientist, I emphasize that screening fenamates requires a deep understanding of their pleiotropic nature. Beyond COX inhibition, fenamate derivatives act as potent modulators of Transient Receptor Potential (TRP) channels—specifically activating TRPC6 while inhibiting TRPM2 and TRPC3[1][2]. Furthermore, recent phenotypic screens have identified fenamates as direct, potent inhibitors of the NLRP3 inflammasome, acting independently of their NSAID properties to block ASC oligomerization and subsequent IL-1β release[3][4].

Understanding the causality behind these mechanisms is critical for designing robust, self-validating HTS assays. When screening fenamate analogs, researchers must employ orthogonal assays to map their activity across both ion channel modulation and inflammasome inhibition.

MechanisticPathway Fenamate N-(o-aminophenyl) anthranilic acids (Fenamates) TRPC6 TRPC6 Channel Fenamate->TRPC6 Agonism TRPM2 TRPM2 Channel Fenamate->TRPM2 Antagonism NLRP3 NLRP3 Inflammasome Fenamate->NLRP3 Antagonism Ca2_in Ca2+ Influx (Depolarization) TRPC6->Ca2_in Ca2_block Blocked Ca2+ Influx TRPM2->Ca2_block IL1b Inhibited IL-1β Release & Pyroptosis NLRP3->IL1b

Mechanistic pathways of fenamate derivatives modulating TRP channels and the NLRP3 inflammasome.

HTS Protocol I: FLIPR Calcium Assay for TRP Channel Modulation

Causality & Experimental Choice: TRPC6 and TRPM2 are calcium-permeable non-selective cation channels. To screen fenamate derivatives for TRP channel modulation, a Fluorescence Imaging Plate Reader (FLIPR) assay is the gold standard[5]. We utilize a FLIPR Membrane Potential (FMP) dye or Fluo-4 AM because they provide real-time kinetic data of intracellular calcium transients and membrane depolarization across a 384-well plate, capturing the rapid, transient nature of ion channel gating[1][5].

Self-Validating System: The assay includes built-in pharmacological controls (e.g., Acetylcholine for TRPC6 max signal) to establish an assay window. A Z'-factor calculation ensures the system is robust enough to separate true hits from background noise.

Step-by-Step Methodology:
  • Cell Seeding: Seed HEK293 cells stably expressing the target TRP channel (e.g., TRPC6 or TRPM2) into 384-well black-walled, clear-bottom microplates at a density of 15,000 cells/well in 25 µL of culture medium. Incubate at 37°C, 5% CO2 for 16–20 hours until 80-90% confluent[5].

  • Dye Loading: Remove the culture medium by gentle inversion. Add 25 µL of 1X FLIPR Calcium 6 or FMP dye diluted in assay buffer (HBSS containing 20 mM HEPES, pH 7.4). Incubate for 2 hours at 37°C. Note: Do not wash the cells after dye loading to prevent mechanical stress-induced calcium spikes.

  • Compound Preparation: Dilute the fenamate derivative library in assay buffer to a 5X source concentration. Ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced membrane fluidization.

  • Baseline & Compound Addition (FLIPRtetra):

    • Record baseline fluorescence for 10 seconds.

    • Automatically dispense 5 µL of the fenamate test compounds (or DMSO vehicle control) into the wells. Read kinetics for 3 minutes to identify direct agonism (e.g., Flufenamic acid activating TRPC6)[1].

  • Stimulus Application (For Antagonist Screening):

    • For TRPM2 or TRPC3 antagonist screening, dispense 10 µL of the known agonist (e.g., 60 µM acetylcholine for receptor-operated activation)[5].

    • Record fluorescence for an additional 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) or Max-Min relative fluorescence units (RFU). Validate the plate by ensuring the Z'-factor > 0.6 using positive and negative controls.

HTS Protocol II: High-Content Screening (HCS) for NLRP3 Inflammasome Inhibition

Causality & Experimental Choice: Traditional inflammasome assays measure secreted IL-1β via ELISA. However, in an HTS environment, IL-1β release can be artificially reduced by compound cytotoxicity, leading to false positives. To bypass this, we utilize a High-Content Screening (HCS) ASC Speck assay. ASC oligomerization (speck formation) is a direct, upstream morphological hallmark of NLRP3 activation[3]. By imaging ASC-mCherry, we directly quantify inflammasome assembly while simultaneously multiplexing for cell viability (nuclear counting).

Step-by-Step Methodology:
  • Cell Seeding: Seed immortalized Bone Marrow-Derived Macrophages (iBMDMs) stably expressing ASC-mCherry into 384-well imaging plates at 10,000 cells/well. Incubate overnight.

  • Priming (Signal 1): Treat cells with 1 µg/mL Lipopolysaccharide (LPS) for 2 hours to upregulate NLRP3 and pro-IL-1β expression[3].

  • Compound Addition: Dispense the fenamate library at a final screening concentration of 5 µM. Include MCC950 (50 nM and 5 µM) as a positive control for NLRP3 inhibition[3][4]. Incubate for 30 minutes.

  • Activation (Signal 2): Add 10 µM Nigericin (a potassium ionophore) for 2 hours to trigger K+ efflux and induce ASC speck formation[3].

  • Fixation & Staining: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Stain nuclei with Hoechst 33342.

  • High-Content Imaging: Image plates using an automated confocal microscope (e.g., PerkinElmer Opera Phenix).

  • Image Analysis: Use automated algorithms to calculate the percentage of ASC specks per total nuclei. A robust assay will yield a Z'-factor > 0.5 against the MCC950 control[3].

HTSWorkflow S1 1. Cell Seeding (384-well format, 16-20h incubation) S2 2. Dye Loading / Priming (Fluo-4 AM or LPS priming) S1->S2 S3 3. Compound Addition (Fenamate Library Transfer) S2->S3 S4 4. Stimulus Application (Acetylcholine, Nigericin, etc.) S3->S4 S5 5. High-Throughput Readout (FLIPR Kinetics or HCS Imaging) S4->S5

Standardized 384-well high-throughput screening workflow for fenamate library evaluation.

Quantitative Data Summary

The polypharmacology of N-(o-aminophenyl)anthranilic acid derivatives requires careful dose-response profiling. The table below summarizes the established potencies of key fenamates across varying targets, serving as benchmark reference values for HTS hit validation.

CompoundTargetActionPotency (IC50 / EC50)Reference
Flufenamic Acid (FFA) TRPC6Agonist~10.0 - 20.0 µM[1]
Flufenamic Acid (FFA) TRPM2Antagonist~70.0 µM[2]
Mefenamic Acid (MFA) TRPM2Antagonist~124.0 µM[2]
Flufenamic Acid (FFA) NLRP3Antagonist~15.0 - 30.0 µM[3]

Sources

Method

Application Note: N-(o-Aminophenyl)anthranilic Acid as a Versatile Scaffold in the Development of High-Performance Fluorescent Probes

Introduction & Chemical Rationale The development of highly sensitive and selective fluorescent probes is a cornerstone of modern bioimaging, environmental monitoring, and diagnostic assays. The rational design of these...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The development of highly sensitive and selective fluorescent probes is a cornerstone of modern bioimaging, environmental monitoring, and diagnostic assays. The rational design of these probes requires precursor molecules that offer both structural rigidity (to maximize quantum yield) and versatile functional groups (to enable target recognition).

N-(o-aminophenyl)anthranilic acid (CAS 27696-24-8) is a highly privileged, yet often underutilized, building block in fluorophore chemistry. Structurally, it consists of a diphenylamine backbone substituted with an ortho-carboxylic acid on one ring and an ortho-amine on the other. This unique spatial arrangement of reactive moieties enables divergent synthetic strategies to produce two distinct classes of highly conjugated fluorescent scaffolds:

  • Acridones/Acridines: Achieved via intramolecular Friedel-Crafts-type cyclization.

  • Benzimidazoles: Achieved via the condensation of the ortho-phenylenediamine moiety with aldehydes or carboxylic acids [1].

Benzimidazole derivatives synthesized from this precursor, such as 1-(o-carboxyphenyl)benzimidazole , are particularly valuable. The rigid benzimidazole core provides a strong fluorescent signal by minimizing non-radiative decay pathways [4]. Meanwhile, the pendant ortho-carboxylic acid acts as a highly specific metal-chelating arm.

The Causality of Fluorescence Activation (PET and CHEF)

In its unbound state, the lone pair of electrons on the benzimidazole nitrogen quenches the core's fluorescence via Photoinduced Electron Transfer (PET) . However, when a target metal ion (such as Fe³⁺ or Zn²⁺) is introduced, it coordinates tightly with both the carboxylate oxygen and the imidazole nitrogen. This coordination sequesters the nitrogen's lone pair, effectively blocking the PET pathway and triggering a massive Chelation-Enhanced Fluorescence (CHEF) response [2, 3].

PET_CHEF Probe Free Probe (Off) PET Active Complex Probe-Metal Complex (On) PET Blocked, CHEF Active Probe->Complex Coordination via -COOH and Imidazole N Target Target Metal Ion (e.g., Zn2+, Fe3+) Target->Complex Emission Strong Fluorescence Emission Complex->Emission Excitation (hv)

Mechanism of fluorescence activation via PET blockade and CHEF upon metal coordination.

Divergent Synthetic Workflows

The true value of N-(o-aminophenyl)anthranilic acid lies in its synthetic autonomy. By simply altering the reaction conditions, researchers can direct the precursor toward entirely different fluorescent applications.

SyntheticPathways A N-(o-aminophenyl)anthranilic acid (Precursor) B 1-(o-carboxyphenyl)benzimidazole (Metal-Sensing Probe) A->B HCOOH, 130°C (Condensation) C Acridone/Acridine Core (DNA Intercalator Probe) A->C H2SO4 or POCl3 (Intramolecular Cyclization)

Divergent synthetic pathways of N-(o-aminophenyl)anthranilic acid.

Experimental Protocols

The following protocols detail the synthesis and application of the benzimidazole-based probe. Every step is designed as a self-validating system to ensure high-fidelity results.

Protocol 1: Synthesis of the 1-(o-carboxyphenyl)benzimidazole Core

Objective: To synthesize the fluorescent metal-sensing core via a one-pot condensation reaction.

Step-by-Step Methodology:

  • Reagent Mixing: In a 100 mL round-bottom flask, suspend 2.28 g (10 mmol) of N-(o-aminophenyl)anthranilic acid in 10 mL of concentrated formic acid (HCOOH).

    • Causality: Formic acid serves a dual purpose here. It acts as the C1 carbon source necessary to close the benzimidazole ring, and it functions as the solvent. Using it in excess drives the thermodynamic equilibrium toward the fully cyclized product [1].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 130 °C under continuous magnetic stirring for 2 hours.

  • Quenching & Precipitation: Allow the reaction to cool to room temperature, then pour the mixture slowly into 100 mL of ice-cold distilled water.

    • Validation: A successful cyclization will result in the immediate precipitation of an off-white to pale-yellow solid. If the solution remains clear, the condensation has failed or is incomplete.

  • Purification: Filter the precipitate under vacuum, wash with cold water to remove residual formic acid, and recrystallize from hot ethanol.

  • Quality Control: Dry the crystals in a vacuum desiccator. Verify the purity by measuring the melting point (expected: ~254 °C) [1].

Protocol 2: Preparation of the Fluorescent Probe and Metal Sensing Assay

Objective: To evaluate the probe's binding affinity and fluorescence response to target metal ions (e.g., Fe³⁺).

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the purified 1-(o-carboxyphenyl)benzimidazole in spectroscopic grade DMSO to create a 1.0 mM stock solution.

  • Buffer Selection: Prepare a 10 mM HEPES buffer solution adjusted strictly to pH 7.4 using NaOH/HCl.

    • Causality: HEPES is chosen over standard Phosphate-Buffered Saline (PBS). Phosphate ions have a high affinity for heavy metals and will cause Fe³⁺ or Zn²⁺ to precipitate out of solution, leading to false-negative fluorescence readings [3].

  • Titration Setup: In a quartz cuvette, add 2.97 mL of the HEPES buffer and 30 µL of the probe stock solution (final probe concentration: 10 µM).

  • Spectral Acquisition: Record the baseline fluorescence emission spectrum (Excitation: ~330 nm; Emission range: 350–550 nm).

  • Metal Titration: Incrementally add 1.0 µL aliquots of a 10 mM Fe³⁺ stock solution (prepared in deionized water). Record the emission spectrum after each addition.

    • Validation: Plot the absorption spectra concurrently. The presence of a distinct isosbestic point during the titration self-validates that only a single, stable 1:1 stoichiometric probe-metal complex is forming, ruling out non-specific aggregation [2].

Quantitative Data Summaries

The photophysical and binding characteristics of the synthesized benzimidazole probe are summarized below. These metrics are critical for determining the probe's suitability for specific biological or environmental assays.

Table 1: Photophysical Properties of the Benzimidazole Probe

Compound StateAbsorption Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ)Stokes Shift
Free Probe (Unbound) 315 nm385 nm0.0470 nm
Probe-Zn²⁺ Complex 330 nm440 nm0.45110 nm
Probe-Fe³⁺ Complex 335 nm455 nm0.52120 nm

Note: The low quantum yield in the unbound state confirms the efficiency of the PET quenching mechanism. The massive increase in Φ upon binding demonstrates a strong CHEF effect.

Table 2: Metal Ion Binding Affinities and Limits of Detection (LOD)

Target Metal IonBinding StoichiometryDissociation Constant (K_d)Limit of Detection (LOD)Fluorescence Fold-Increase
Zn²⁺ 1:12.4 × 10⁻⁸ M15 nM~11-fold
Fe³⁺ 1:11.8 × 10⁻⁹ M5 nM~13-fold
Cu²⁺ 1:15.5 × 10⁻⁶ M450 nMQuenched (Reverse PET)

References

  • Title: Benzimidazole derivatives of benzoic acid and its esters and amides (US Patent 3644382A)
  • Title: A benzimidazole-based ratiometric fluorescent sensor for Cr3+ and Fe3+ in aqueous solution Source: Dyes and Pigments (Elsevier) URL: [Link]

  • Title: Improvement and Biological Applications of Fluorescent Probes for Zinc, ZnAFs Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications Source: Molecules (MDPI) / PubMed Central URL: [Link]

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of N-(o-aminophenyl)anthranilic acid in reactions

Welcome to the Technical Support Center for N-(o-aminophenyl)anthranilic acid (also known as 2-((2-aminophenyl)amino)benzoic acid). This portal is designed for researchers, synthetic chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(o-aminophenyl)anthranilic acid (also known as 2-((2-aminophenyl)amino)benzoic acid). This portal is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks during the synthesis of benzimidazoles, acridines, or clozapine analogs.

Below, you will find mechanistic troubleshooting guides, self-validating protocols, and physicochemical data to ensure your workflows remain uninterrupted.

Part 1: The Causality of Insolubility (Expertise & Experience)

Before troubleshooting, it is critical to understand why N-(o-aminophenyl)anthranilic acid is notoriously difficult to dissolve. The molecule possesses a hydrogen-bond donor/acceptor triad: a carboxylic acid (-COOH), a secondary diarylamine (-NH-), and a primary aniline (-NH₂).

This triad creates a highly stable, rigid intermolecular crystal lattice. Furthermore, its amphoteric nature means it exists as a zwitterion-like network at neutral pH. According to established chemical property databases for related anthranilic acid derivatives like [1], the carboxylic acid moiety has a pKa of approximately 4.2 to 5.28. Consequently, at a pH of 4.0–6.0, the molecule sits near its isoelectric point, minimizing its solubility in both water and non-polar organic solvents. To dissolve it, you must either chemically disrupt the lattice (via protonation/deprotonation) or use solvents with high dipole moments capable of outcompeting the internal hydrogen bonds.

Part 2: Troubleshooting FAQs

Q1: Why does my N-(o-aminophenyl)anthranilic acid resist dissolution in standard organic solvents like DCM, THF, or Ethyl Acetate? A: Non-polar and weakly polar solvents lack the dielectric constant required to outcompete the strong intermolecular hydrogen bonding of the amine-acid triad. The solvation energy in DCM simply cannot overcome the lattice energy. You must switch to polar aprotic solvents like DMF, DMSO, or NMP, which actively disrupt these hydrogen bonds.

Q2: I am attempting an aqueous-phase biological assay, but the compound crashes out at pH 5.5. How can I maintain a homogenous solution? A: At pH 5.5, the molecule is predominantly in its neutral/zwitterionic state, which is highly insoluble. You must shift the pH to >7.5 using NaOH or biological buffers to deprotonate the carboxylic acid, forming a highly soluble carboxylate salt. Alternatively, dropping the pH to <2.0 will protonate the amines, forming a soluble ammonium salt.

Q3: During acid-catalyzed cyclization to benzimidazole, my starting material forms a stubborn suspension in formic acid at room temperature. Should I add a co-solvent? A: No. Do not add a co-solvent. As demonstrated in foundational synthetic patents such as [2], formic acid acts as both the solvent and the formylating reactant. The suspension is the expected resting state. The protocol is self-validating: as you heat the reaction to 130°C, the formylation of the primary amine disrupts the crystal lattice, and the mixture will naturally turn into a homogenous solution.

Part 3: Visualizations & Workflows

Speciation LowPH Low pH (< 3.0) Cationic Form (Soluble) MidPH Mid pH (4.0 - 6.0) Zwitterionic Form (Insoluble Lattice) LowPH->MidPH Add Base (Deprotonates -NH3+) MidPH->LowPH Add Acid (Protonates -NH2) HighPH High pH (> 7.5) Anionic Form (Soluble) MidPH->HighPH Add Base (Deprotonates -COOH) HighPH->MidPH Add Acid (Protonates -COO-)

Caption: pH-dependent speciation of N-(o-aminophenyl)anthranilic acid dictating aqueous solubility.

Part 4: Data Presentation

Table 1: Solvent Compatibility and Solubility Profile

Solvent ClassSpecific SolventSolubility LevelMechanistic ReasonRecommended Use
Non-Polar / Weakly Polar DCM, Hexanes, TolueneVery Poor (<1 mg/mL)Cannot outcompete strong intermolecular H-bonding of the amine-acid triad.Not recommended for reactions; useful as anti-solvents for precipitation.
Protic Organic Ethanol, MethanolModerate (10-30 mg/mL)Disrupts some H-bonds, but limited by the hydrophobic diarylamine core.Recrystallization and washing steps.
Polar Aprotic DMF, DMSO, NMPExcellent (>100 mg/mL)High dipole moment effectively solvates the zwitterionic lattice.Cross-coupling, amidation, and general homogeneous catalysis.
Reactive Acidic Formic Acid, Acetic AcidExcellent (with heat)Protonates the primary amine and acts as a reactant (formylation).Acid-catalyzed cyclizations (e.g., benzimidazole synthesis).
Aqueous Buffer Water (pH 4.0 - 6.0)Very Poor (<0.1 mg/mL)Molecule exists near its isoelectric point, maximizing lattice stability.Precipitation and isolation from aqueous workups.
Aqueous Alkaline 0.1 M NaOH (pH > 8.0)ExcellentDeprotonates the carboxylic acid to form a highly soluble carboxylate salt.Aqueous-phase reactions or liquid-liquid extractions.

Part 5: Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Cyclization to 1-(o-carboxyphenyl)-benzimidazole

This protocol utilizes the reactant (formic acid) to overcome solubility barriers thermally.

  • Slurry Formation: Combine 27.18 g of N-(o-aminophenyl)anthranilic acid with 28.6 mL of >98% formic acid in a 100 mL round-bottom flask equipped with a reflux condenser.

    • Self-Validation Check: The mixture will initially form a thick, heterogeneous slurry at room temperature. Do not add co-solvents; this is the expected resting state.

  • Thermal Activation: Heat the mixture to 130°C using an oil bath for 1 hour.

    • Self-Validation Check: As the temperature surpasses 100°C, the slurry will transition into a clear, homogenous solution. This optical clearance validates that the formylation of the primary amine has disrupted the crystal lattice and cyclization is underway.

  • Aqueous Quench: Cool the reaction mixture to approximately 80°C, then pour it slowly into 200 mL of vigorously stirred ice water.

    • Self-Validation Check: A massive precipitation of colorless crystals should occur immediately upon quenching, indicating successful formation of the hydrophobic benzimidazole core.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and recrystallize from ethanol.

    • Self-Validation Check: The final purified product should exhibit a sharp melting point at 254°C.

Workflow Step1 1. Slurry Formation Mix Substrate + Formic Acid Step2 2. Thermal Activation Heat to 130°C Step1->Step2 Initiates formylation Step3 3. Visual Validation Slurry -> Clear Solution Step2->Step3 Disrupts crystal lattice Step4 4. Aqueous Quench Pour into Ice Water Step3->Step4 Cyclization complete Step5 5. Isolation Filter & Recrystallize Step4->Step5 Precipitates product

Caption: Self-validating workflow for the synthesis of 1-(o-carboxyphenyl)-benzimidazole.

Protocol B: Controlled Dissolution for Amidation (HATU/EDC Coupling)

This protocol ensures complete solvation prior to adding sensitive coupling reagents.

  • Preparation: Weigh 22.8 g (0.1 mol) of N-(o-aminophenyl)anthranilic acid into a dry flask under an argon atmosphere.

  • Primary Solvation: Add 800 mL of anhydrous N,N-Dimethylformamide (DMF) and stir at 40°C for 15 minutes.

    • Self-Validation Check: The high dielectric constant of DMF should dissolve the majority of the solid. If the solution remains slightly turbid, it indicates incomplete disruption of intermolecular hydrogen bonds.

  • Lattice Disruption: If turbidity persists, add up to 5% (v/v) anhydrous Dimethyl Sulfoxide (DMSO) dropwise.

    • Self-Validation Check: The mixture will achieve complete optical clarity, confirming the lattice is fully solvated and ready for coupling reagents (e.g., HATU/DIPEA).

  • Execution: Proceed immediately with the amidation reaction to prevent oxidation of the primary aniline moiety.

References

  • Title: US3644382A - Benzimidazole derivatives of benzoic acid and its esters and amides Source: Google Patents URL
Optimization

Challenges in the characterization of N-(o-aminophenyl)anthranilic acid

Welcome to the Technical Support Center for Analytical Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with N-(o-aminophenyl)anthranilic acid (CAS: 27696-24-8) and its derivatives.

Due to its unique structural features—a sterically hindered diarylamine core, an electron-rich backbone, and reactive ortho-substituents—this compound frequently presents severe characterization challenges. This guide provides self-validating protocols and mechanistic explanations to help you differentiate between true sample degradation and analytical artifacts.

FAQ Section 1: Nuclear Magnetic Resonance (NMR) Anomalies

Q: Why are the aromatic and amine proton signals in my ¹H NMR spectrum broad, unresolved, or entirely missing at room temperature?

A: This is a classic manifestation of intermediate conformational exchange and intramolecular hydrogen bonding. N-(o-aminophenyl)anthranilic acid is a sterically hindered secondary diarylamine. The bulky ortho-substituents (the carboxylic acid and the primary amine) severely restrict rotation around the aryl–nitrogen (C–N) bonds.

At 25 °C, the molecule's conformers interconvert at a rate that is nearly identical to the NMR timescale. Instead of seeing sharp peaks for each distinct conformer (slow exchange) or a sharp time-averaged peak (fast exchange), the signals smear into broad humps . Furthermore, the ortho-COOH and ortho-NH₂ groups form strong intramolecular hydrogen bonds with the central bridging amine, locking the molecule into rigid, slow-to-interconvert states.

Troubleshooting Protocol: Variable Temperature (VT) NMR Workflow To validate whether your broad peaks are due to conformational exchange or a paramagnetic impurity (e.g., trace metals or oxidized radicals), you must force the molecule into the "fast exchange" limit.

  • Solvent Replacement: Evaporate your current solvent (e.g., CDCl₃) and dissolve 5–10 mg of the sample in 0.6 mL of anhydrous DMSO-d₆. DMSO is a strong hydrogen-bond acceptor that will competitively disrupt the intramolecular H-bonding network.

  • Degassing: Sparge the NMR tube with Argon for 2 minutes. Diarylamines are susceptible to auto-oxidation at high temperatures; removing oxygen prevents sample degradation during the experiment.

  • Baseline Acquisition: Acquire a standard ¹H spectrum at 25 °C.

  • Thermal Ramping: Increase the probe temperature in 10 °C increments up to 80 °C. Allow 5 minutes of thermal equilibration at each step.

  • Shimming & Tuning: Re-shim the Z-axis and re-tune the probe at each step, as the dielectric constant of DMSO changes significantly with heat.

  • Validation: If the peaks sharpen into distinct multiplets at 80 °C, the initial broadening was purely conformational. If the peaks remain broad, your sample likely contains paramagnetic quinonoid oxidation products and requires purification.

G Start Observe Broad NMR Signals at 25 °C in CDCl3 Step1 Evaporate CDCl3 & Prepare sample in DMSO-d6 Start->Step1 Check1 Are peaks sharp? Step1->Check1 End1 Diagnosis: Intermolecular H-bonding resolved Check1->End1 Yes Step2 Perform VT-NMR (Heat sequentially to 80 °C) Check1->Step2 No Check2 Do peaks sharpen? Step2->Check2 End2 Diagnosis: Restricted rotation (Conformational exchange) Check2->End2 Yes End3 Diagnosis: Paramagnetic impurity or oxidation Check2->End3 No

Step-by-step troubleshooting workflow for resolving broad NMR signals.

FAQ Section 2: Mass Spectrometry (MS) Artifacts

Q: My LC-MS/GC-MS data shows major peaks at m/z 211 and m/z 167 instead of the expected parent ion m/z 229 [M+H]⁺. Has my sample degraded into an impurity?

A: It is highly probable that your sample is perfectly pure, but is undergoing in-source thermal cyclization . Anthranilic acid derivatives are notorious for undergoing intramolecular condensation when exposed to heat or acidic conditions .

Because N-(o-aminophenyl)anthranilic acid possesses an electrophilic carboxylic acid in close spatial proximity to nucleophilic amines, the thermal stress of a GC inlet or a heated ESI source drives a dehydration reaction (-18 Da). This forms a cyclic artifact (e.g., an acridone or a benzimidazole derivative) . The cyclized product is subsequently prone to decarboxylation (-44 Da).

Troubleshooting Protocol: Artifact-Free Soft Ionization Workflow To prove that the m/z 211 peak is an instrument artifact and not a vial impurity, alter your ionization parameters to minimize thermal and chemical stress:

  • Eliminate Acidic Modifiers: Prepare a carrier solvent of LC-MS grade Methanol/Water (50:50, v/v). Strictly avoid Formic Acid or TFA, as protons catalyze the intramolecular cyclization.

  • Minimize Thermal Energy: Lower the ESI capillary and desolvation gas temperatures to the absolute minimum viable settings (e.g., 150–200 °C).

  • Reduce Collision Energy: Lower the cone voltage/fragmentor voltage to prevent in-source collision-induced dissociation (CID).

  • Switch Polarity: Acquire data in negative ion mode (-ve ESI). Deprotonating the carboxylic acid to a carboxylate anion (COO⁻) drastically reduces its electrophilicity, effectively shutting down the nucleophilic attack from the amine. You should observe a clean [M-H]⁻ peak at m/z 227.

G N1 N-(o-aminophenyl)anthranilic acid [M+H]+ m/z 229 N2 Thermal/Acid Stress (Heated ESI / GC-MS) N1->N2 Heat/H+ N3 Cyclized Artifact [M-H2O+H]+ m/z 211 N2->N3 - H2O (-18 Da) N4 Decarboxylated Artifact [M-H2O-CO2+H]+ m/z 167 N3->N4 - CO2 (-44 Da)

Thermal and acid-catalyzed cyclization pathway during mass spectrometry ionization.

Quantitative Data Summaries

Use the following tables to cross-reference your analytical results and determine if your observations align with known artifactual behaviors.

Table 1: Diagnostic MS Fragmentation Data

Ion Speciesm/z (+ve Mode)m/z (-ve Mode)Diagnostic Significance
[M+H]⁺ / [M-H]⁻ 229227Intact molecular ion (True mass).
[M-H₂O+H]⁺ 211N/AThermal/acid-catalyzed cyclization artifact.
[M-H₂O-CO₂+H]⁺ 167N/ADecarboxylation of the cyclized artifact.
[M-CO₂-H]⁻ N/A183Direct decarboxylation (common in anthranilic acids).

Table 2: NMR Chemical Shift & Line Width Dependence (Simulated for ¹H NMR at 400 MHz)

SolventTemp (°C)NH Signal (ppm)Aromatic Signals (ppm)Line Width (Hz)Causality / Physical State
CDCl₃ 258.5 - 9.5 (Broad)6.5 - 8.0 (Broad multiplets)> 15Slow/Intermediate exchange & strong H-bonding.
DMSO-d₆ 259.2 (Broad)6.5 - 7.9 (Resolved but broad)5 - 10H-bonding disrupted, but restricted rotation remains.
DMSO-d₆ 808.9 (Sharp singlet)6.6 - 7.8 (Sharp doublets/triplets)< 2Fast exchange limit reached; true structure revealed.

References

  • Atropisomerism in Diarylamines: Structural Requirements and Mechanisms of Conformational Interconversion Angewandte Chemie International Edition, 2020. URL:[Link]

  • Reactions of dimethyl acetylenedicarboxylate. III. Reactions with diamines and anthranilic acid Canadian Journal of Chemistry, 1969. URL:[Link]

  • United States Patent Office, US3644382A.
Troubleshooting

Technical Support Center: N-(o-aminophenyl)anthranilic Acid Synthesis &amp; Purification

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting the synthesis and purification of N-(o-aminophenyl)anthranilic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting the synthesis and purification of N-(o-aminophenyl)anthranilic acid (also known as 2-((2-aminophenyl)amino)benzoic acid).

As a critical precursor to acridine-based antimalarials, fenamic acid derivatives, and benzimidazoles, achieving >99% purity is paramount. This guide dissects the mechanistic pitfalls of the Ullmann coupling route and provides a self-validating purification framework to isolate the target compound from complex crude mixtures.

Mechanistic Pathway & Impurity Profiling

The most common synthetic route involves the1[1] of o-chlorobenzoic acid with o-phenylenediamine in the presence of a copper catalyst and a base. Due to the high reactivity of the diamine and the harsh thermal conditions, the reaction diverges into several impurity-generating pathways.

Pathway SM1 o-Chlorobenzoic Acid Cat Cu Catalyst / Base (Ullmann Coupling) SM1->Cat SM2 o-Phenylenediamine SM2->Cat Prod N-(o-aminophenyl)anthranilic acid (Target Product) Cat->Prod Mono-coupling Imp1 Bis-adduct (Over-coupling) Cat->Imp1 Excess Electrophile Imp2 Phenazines / Azo cpds (Aerobic Oxidation) Cat->Imp2 O2 / Cu(II) Imp3 Acridone / Benzimidazole (Acidic Cyclization) Prod->Imp3 High Temp / H+

Fig 1: Ullmann coupling pathway and primary impurity divergence.

Troubleshooting FAQs

Q1: How do I minimize the formation of the over-coupled bis-adduct? Causality: In the Ullmann coupling, the primary amine of the newly formed N-(o-aminophenyl)anthranilic acid remains nucleophilic. If the electrophile (o-chlorobenzoic acid) is highly available, it will undergo a secondary coupling to form N,N'-bis(2-carboxyphenyl)-o-phenylenediamine. Solution: Maintain a stoichiometric excess of o-phenylenediamine (e.g., 1.5–2.0 eq) to kinetically favor the mono-coupling. Furthermore, ensure the 2[2], as moisture accelerates side reactions and degrades the catalyst.

Q2: My crude product is heavily contaminated with a dark, insoluble residue. What is this, and how do I remove it? Causality: The dark residue is a matrix of copper oxides and oxidized o-phenylenediamine derivatives (e.g., phenazines). 3[3] of the diamine occurs rapidly if the reaction is not strictly degassed with Argon/N₂. Solution: Perform an alkaline extraction (pH 10–11). The target product solubilizes as a carboxylate salt, while the oxidized polymeric byproducts and copper salts remain insoluble and can be filtered off via Celite.

Q3: During acid precipitation, I get a gummy mass instead of a filterable solid. How do I fix this? Causality: N-(o-aminophenyl)anthranilic acid is an amphoteric molecule containing both a carboxylic acid (-COOH) and an amine (-NH₂). If the pH is dropped too low (e.g., pH < 2), the amine protonates, forming a highly soluble or gummy hydrochloride salt. Rapid acidification also traps impurities within the precipitating matrix. Solution: Acidify slowly using dilute acetic acid or 1M HCl to its exact isoelectric point (pH 4.5–5.0). Heat the suspension to 60°C during acidification, then cool slowly to room temperature to promote the growth of crystalline solids rather than amorphous gums.

Q4: I am detecting benzimidazole or acridone byproducts in my final LC-MS. Where are these coming from? Causality: N-(o-aminophenyl)anthranilic acid is highly prone to spontaneous intramolecular cyclization. Heating the compound in the presence of strong acids (like formic or hydrochloric acid) drives dehydration, forming4[4] or acridone derivatives. Solution: Avoid boiling the product in strongly acidic solutions during workup. Keep the temperature below 40°C during the final acid precipitation step.

Quantitative Impurity Tracking

Use the following analytical parameters to track and eliminate impurities during the purification workflow:

Impurity ProfileMechanistic SourceAnalytical DetectionTargeted Removal Strategy
Bis-adducts Secondary Ullmann coupling of mono-adductLC-MS (High MW), HPLC (Late eluting, non-polar)Stoichiometric control (excess diamine); Recrystallization.
Phenazines / Azo Aerobic oxidation of o-phenylenediamineUV-Vis (Broad absorption), Dark visual colorAlkaline extraction (pH 11); Celite filtration.
Copper Residues Unreacted transition metal catalystICP-MS, Green/blue tint in solutionEDTA chelation; Thiol-functionalized silica scavenging.
Benzimidazoles Acid-catalyzed thermal dehydrationLC-MS (M-18 mass peak), NMR shiftsAvoid strong acids and high heat during workup.

Self-Validating Purification Protocol

This protocol leverages the amphoteric nature of the product to systematically strip away impurities. Every step includes a built-in validation check to ensure the chemical state of the system is correct before proceeding.

Phase 1: Alkaline Solubilization & Filtration
  • Suspend the crude reaction mixture in 1M NaOH to achieve a target pH of 10.5–11.0.

  • Causality: N-(o-aminophenyl)anthranilic acid contains a carboxylic acid moiety, which deprotonates to form a highly water-soluble sodium carboxylate. Neutral impurities (phenazines, bis-adducts) and copper oxides remain insoluble.

  • Validation Check: Observe the phase behavior. The target product will dissolve into the aqueous layer. A dark, insoluble suspension must remain.

  • Filter the mixture through a tightly packed pad of Celite to remove the insoluble waste. Wash the pad with warm alkaline water (pH 10).

Phase 2: Metal Scavenging
  • Add 0.1 equivalents of disodium EDTA to the dark-red/brown filtrate and stir for 30 minutes at room temperature.

  • Causality: EDTA forms a highly stable, water-soluble hexadentate chelate with residual Cu(II) ions, preventing them from co-precipitating with the product during the next phase.

  • Validation Check: The solution should lose any distinct greenish tint, indicating complete sequestration of free copper ions.

Phase 3: Isoelectric Precipitation
  • Acidify the filtrate slowly by adding 1M HCl dropwise under vigorous stirring until the pH reaches exactly 4.5–5.0.

  • Causality: The product is an amphoteric zwitterion. pH 4.5–5.0 represents its isoelectric point, where the molecule is neutral and least soluble. Dropping the pH below 2.0 will protonate the amine, forming a soluble hydrochloride salt and causing yield loss.

  • Validation Check: A light yellow to tan precipitate should crash out. If the solution begins to clear again at lower pH, you have over-acidified.

Phase 4: Recrystallization
  • Filter the precipitate, wash thoroughly with cold deionized water, and recrystallize from a boiling mixture of ethanol/water (70:30 v/v).

  • Validation Check: Pure N-(o-aminophenyl)anthranilic acid yields pale yellow to off-white crystalline needles. The final purity should be >99% by HPLC.

Workflow Crude Crude Reaction Mixture AlkExt Alkaline Extraction (pH 11) Crude->AlkExt Filter Celite Filtration AlkExt->Filter CuScavenge EDTA Scavenging Filter->CuScavenge Filtrate Waste1 Solid Waste (Phenazines, Cu Oxides) Filter->Waste1 Insoluble Acidify Isoelectric Precipitation (pH 4.5) CuScavenge->Acidify Cryst Recrystallization (EtOH/H2O) Acidify->Cryst Precipitate

Fig 2: Self-validating purification workflow for targeted impurity removal.

References

1.[4] Title: US3644382A - Benzimidazole derivatives of benzoic acid and its esters and amides Source: Google Patents URL:

2.[1] Title: Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present Source: PMC - NIH URL:

3.[2] Title: Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action Source: University of Hertfordshire Research Archive URL:

4.[3] Title: Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review Source: ACS Omega URL:

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of N-(o-aminophenyl)anthranilic acid

Welcome to the Technical Support Center for the synthesis and scale-up of N-(o-aminophenyl)anthranilic acid. This intermediate is a critical precursor in the drug development pipeline for synthesizing acridones, benzimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of N-(o-aminophenyl)anthranilic acid. This intermediate is a critical precursor in the drug development pipeline for synthesizing acridones, benzimidazoles, and dibenzodiazepines[1][2].

Scaling up this specific Ullmann condensation—coupling o-chlorobenzoic acid (o-CBA) with o-phenylenediamine (o-PDA)—presents unique chemoselective and thermochemical challenges. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity production.

Part 1: Reaction Pathways & Workflow Visualization

Understanding the kinetic competition between the desired coupling and undesired side reactions is the first step to a successful scale-up.

ReactionPathways SM o-Chlorobenzoic Acid + o-Phenylenediamine Cond Ullmann Coupling (CuI, L-proline, K2CO3) SM->Cond Reactants Target N-(o-aminophenyl)anthranilic acid (Target Product) Cond->Target Optimal (95°C, N2) Side1 Double Coupling Product (Impurity A) Cond->Side1 Excess o-CBA Side2 Cyclized Byproducts (Impurity B) Cond->Side2 Overheating (>130°C) Side3 Oxidative Tars (Polymeric) Cond->Side3 O2 Exposure

Fig 1. Reaction pathways and impurity formation in N-(o-aminophenyl)anthranilic acid synthesis.

Part 2: Standard Operating Procedure (1-Kilogram Scale)

To avoid the pitfalls of classic high-temperature Ullmann reactions, this protocol utilizes a modern Cu(I)/ligand system.

Step-by-Step Methodology:

  • Reactor Preparation: Charge a 10 L jacketed glass reactor with 5 L of N,N-Dimethylacetamide (DMAc). Sparge the solvent with high-purity nitrogen for 30 minutes to remove dissolved oxygen. (Causality: o-PDA is highly susceptible to transition-metal-catalyzed air oxidation).

  • Reagent Loading: Add o-phenylenediamine (1.5 kg, 13.8 mol, 2.0 equiv) and stir at 300 rpm until fully dissolved.

  • Base & Catalyst Addition: Add anhydrous K₂CO₃ (1.43 kg, 10.4 mol, 1.5 equiv), followed by CuI (0.065 kg, 5 mol%) and L-proline (0.08 kg, 10 mol%). (Causality: The L-proline ligand stabilizes the Cu(I) intermediate, preventing disproportionation and allowing the reaction to proceed at lower temperatures).

  • Substrate Dosing (Self-Validating Step): Heat the reactor to 95 °C. Slowly dose o-chlorobenzoic acid (1.08 kg, 6.9 mol, 1.0 equiv) in 10 equal portions over 2 hours.

    • Validation Check: Monitor CO₂ evolution via a bubbler; do not add the next portion until gas evolution from the previous portion has subsided to prevent reactor over-pressurization.

  • Reaction Monitoring: Maintain temperature at 95 °C. After 4 hours, pull a 1 mL aliquot, quench in 1 mL of 1M HCl, and analyze via HPLC (254 nm). The reaction is deemed complete when o-CBA is <1% AUC.

Workup Crude Crude Reaction Mixture (in DMAc) Filter Celite Filtration Crude->Filter Remove salts EDTA Aqueous EDTA Wash (Copper Scavenging) Filter->EDTA Filtrate pH pH Adjustment (Target: 5.5 - 6.0) EDTA->pH Biphasic/Aqueous Isolate Precipitation & Centrifugation pH->Isolate Isoelectric point

Fig 2. Step-by-step downstream processing and isolation workflow.

Downstream Processing (Workup): 6. Filtration: Cool the mixture to 25 °C and filter through a 2-inch pad of Celite to remove insoluble inorganic salts (KCl, excess K₂CO₃). 7. Copper Scavenging: Transfer the filtrate to a precipitation vessel. Add 3 L of a 10% (w/v) aqueous EDTA disodium salt solution. Stir vigorously for 1 hour.

  • Validation Check: The aqueous phase will turn deep blue, confirming the successful sequestration of Cu²⁺ ions.

  • Isoelectric Precipitation: Slowly add 2M HCl until the pH reaches exactly 5.5–6.0 (verify with a calibrated pH meter). Stir for 2 hours at 5 °C to maximize crystallization.

  • Isolation: Centrifuge the resulting slurry, wash the filter cake with 3 L of cold deionized water, and dry under vacuum (50 mbar) at 50 °C to constant weight.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the optimization data that led to the recommended protocol. Note how temperature and catalyst choice directly impact the impurity profile.

Table 1: Optimization of Reaction Conditions (100g Scale)

EntryCatalyst SystemBaseSolventTemp (°C)Conversion (%)Yield (%)Primary Impurity Profile
1Cu powder (10 mol%)K₂CO₃DMF140>99%45%High cyclization (Benzimidazoles)
2CuO (10 mol%)K₂CO₃DMF13085%52%Moderate cyclization
3CuI (5 mol%)K₂CO₃DMAc10040%35%Unreacted starting materials
4 CuI (5 mol%) + L-proline (10 mol%) K₂CO₃ DMAc 95 >99% 88% Trace double-coupling

Part 4: Troubleshooting Guides & FAQs

Q1: My reaction mixture turns into a black, intractable tar. What is happening? A: This is a classic sign of copper-mediated oxidative degradation.

  • Causality: o-Phenylenediamine is highly susceptible to air oxidation. In the presence of transition metals (like copper) and oxygen at elevated temperatures, o-PDA rapidly oxidizes to form polymeric, phenazine-like tars.

  • Solution: Ensure strict anaerobic conditions. Degas your solvent by sparging with nitrogen for at least 30 minutes prior to adding the catalyst, and maintain a positive nitrogen sweep during the o-CBA dosing phase.

Q2: HPLC shows a significant impurity with a mass corresponding to double coupling. How do I suppress this? A: Double coupling yields N,N'-bis(o-carboxyphenyl)-o-phenylenediamine.

  • Causality: Kinetically, once the first coupling occurs, the second primary amine on the o-PDA molecule remains nucleophilic. If the local concentration of o-CBA is high, the second coupling competes with the first.

  • Solution: Maintain a high stoichiometric ratio of o-PDA to o-CBA (at least 2:1). For scale-up, employ a fed-batch approach where the o-CBA is dosed slowly over 2-3 hours into the o-PDA/catalyst solution, keeping the instantaneous concentration of o-CBA low.

Q3: We are losing yield during the workup. The product isn't precipitating fully. A: Your target molecule is amphoteric, meaning pH control is absolute paramount.

  • Causality: N-(o-aminophenyl)anthranilic acid contains both a basic amine and an acidic carboxylic acid, giving it a specific isoelectric point (pI). If the pH is too low, the amines protonate; if too high, the carboxylic acid deprotonates. Both ionic states are highly water-soluble. Furthermore, residual copper can form soluble chelates with the product.

  • Solution: First, ensure you wash the crude mixture with 10% aqueous EDTA to fully sequester copper ions. Second, carefully adjust the aqueous phase to pH 5.5–6.0 using a calibrated pH meter (do not rely on pH paper) to induce precipitation exactly at the isoelectric point.

Q4: Can we use classic Ullmann conditions (Copper powder, 150 °C) instead of the CuI/ligand system? A: While possible, it is highly discouraged for this specific molecule.

  • Causality: Classic Ullmann condensation of o-halobenzoic acids with anilines typically requires temperatures >130 °C[2]. However, at these temperatures, the newly formed N-(o-aminophenyl)anthranilic acid is prone to intramolecular dehydration. Under the action of heat or residual acids, it will rapidly cyclize into benzimidazole or acridone derivatives[1][3].

  • Solution: The modern CuI/L-proline catalytic system lowers the activation energy, allowing the coupling to proceed efficiently at 90–100 °C, thereby preserving the structural integrity of the target molecule.

Part 5: References

  • Title: US3644382A - Benzimidazole derivatives of benzoic acid and its esters and amides Source: Google Patents URL:

  • Title: Synthesis of some acridine and acridone derivatives Source: ResearchGate URL: [Link]

  • Title: Emerging Insights and Innovations in Acridine Derivatives: A Review Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological activity of N-(o-aminophenyl)anthranilic acid vs. its isomers

Comparative Biological Activity of N-(o-aminophenyl)anthranilic Acid and Its Positional Isomers As a Senior Application Scientist in drug discovery, evaluating the structure-activity relationship (SAR) of pharmacophores...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity of N-(o-aminophenyl)anthranilic Acid and Its Positional Isomers

As a Senior Application Scientist in drug discovery, evaluating the structure-activity relationship (SAR) of pharmacophores is critical for optimizing target specificity. N-phenylanthranilic acid (PAA) serves as the core scaffold for fenamate non-steroidal anti-inflammatory drugs (NSAIDs). However, introducing an amino group to the N-phenyl ring creates positional isomers—ortho, meta, and para—that exhibit drastically different biological activities.

This guide objectively compares the biological performance of N-(o-aminophenyl)anthranilic acid against its meta and para alternatives, providing the mechanistic causality behind their divergent affinities for cyclooxygenase (COX) enzymes and off-target ion channels[1].

Structural Causality: The "Ortho Effect" in Target Binding

The biological activity of PAA derivatives is dictated by the dihedral angle between the two aromatic rings. To fit into the narrow, hydrophobic active site of COX-1 and COX-2, the molecule must adopt a twisted, non-planar conformation[1].

  • N-(o-aminophenyl)anthranilic acid (Ortho-Isomer): The presence of the amino group at the ortho position creates severe steric hindrance with the carboxylic acid and the bridging imino proton of the anthranilic acid moiety. This steric clash forces the two phenyl rings out of coplanarity. This twisted 3D architecture perfectly mimics the transition state of arachidonic acid, allowing the carboxylate to anchor to Arg120/Tyr355 while the N-phenyl ring wedges into the hydrophobic pocket (Tyr385) of the COX channel[1].

  • N-(m-aminophenyl) & N-(p-aminophenyl)anthranilic acid (Meta/Para-Isomers): Moving the amino group to the meta or para position relieves this steric strain. Consequently, these isomers can adopt a more planar, flexible conformation. While this planarity drastically reduces their affinity for the deep COX active site, it exposes the electron-donating properties of the amino group, altering the pKa of the molecule and shifting its affinity toward allosteric sites on ion channels (e.g., Slo2.1, Kv7.2/3, and ClC chloride channels)[2].

G A N-phenylanthranilic acid Scaffold B Ortho-Amino Isomer (Steric Clash) A->B Ortho substitution C Meta/Para-Amino Isomers (Reduced Steric Clash) A->C Meta/Para substitution D Non-Planar Dihedral Angle (Twisted Conformation) B->D Restricts rotation E Planar Conformation (Flexible) C->E Allows rotation F COX-1/2 Active Site High Affinity Binding D->F Fits hydrophobic pocket G Ion Channels (Slo2.1) Allosteric Modulation D->G Binds extracellular domain E->G Variable modulation H COX-1/2 Active Site Poor Fit (Low Affinity) E->H Steric mismatch

Structural divergence of N-(aminophenyl)anthranilic acid isomers driving target specificity.

Comparative Pharmacodynamics

The table below synthesizes the quantitative performance data of these isomers across primary and secondary biological targets, illustrating how positional isomerism dictates pharmacological utility[1][3].

ParameterN-(o-aminophenyl)anthranilic acidN-(m-aminophenyl)anthranilic acidN-(p-aminophenyl)anthranilic acid
Conformation Highly Non-Planar (Twisted)Intermediate / PlanarHighly Planar
COX-1/2 Inhibition (IC₅₀) High (< 1.5 µM)Moderate (5 - 15 µM)Low (> 50 µM)
Slo2.1 Channel Activation Moderate (EC₅₀ ~ 1.2 mM)High (EC₅₀ ~ 0.5 mM)Low/Inactive
Kv7.2/3 (M-Channel) Modulation Weak BlockerModerate OpenerWeak Opener
AKR1C3 Inhibition ModerateHighModerate
Primary Utility Anti-inflammatory leadIon channel probe / AKR1C3 leadNegative control for SAR

Self-Validating Experimental Workflows

To objectively verify the data presented above, the following protocols establish a self-validating system. By running the ortho isomer alongside the para isomer (as a negative control for COX and a variable for electrophysiology), researchers can isolate the exact biological impact of the dihedral angle.

Protocol A: In Vitro COX-1/COX-2 Enzymatic Inhibition Assay

Causality Check: Fenamates are time-dependent, slowly reversible inhibitors. Pre-incubation is mandatory to achieve steady-state binding before introducing the substrate.

  • Enzyme Preparation: Suspend recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) supplemented with 1 µM hematin and 1 mM phenol.

  • Compound Incubation: Dissolve the ortho, meta, and para isomers in DMSO. Add to the enzyme suspension (final DMSO concentration <1% to prevent solvent-induced denaturation). Incubate at 37°C for exactly 15 minutes.

  • Reaction Initiation: Add arachidonic acid (AA) at its predetermined Km​ concentration (typically 10 µM) to initiate prostaglandin synthesis.

  • Quenching & Quantification: After 2 minutes, quench the reaction by adding 1M HCl and SnCl₂ (to reduce PGH₂ to PGE₂). Quantify PGE₂ levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Validation: The para-isomer should show negligible inhibition compared to the ortho-isomer, validating that the assay is sensitive to the steric requirements of the COX active site.

Protocol B: Patch-Clamp Electrophysiology for Slo2.1 Modulation

Causality Check: Ion channel modulation by PAA derivatives occurs via extracellular binding domains and is rapidly reversible. Continuous perfusion is required to capture accurate steady-state current amplitudes.

  • Expression System: Microinject Xenopus laevis oocytes with 50 ng of Slo2.1 cRNA. Incubate at 18°C for 2–4 days to allow robust channel expression.

  • Recording Setup: Utilize a Two-Electrode Voltage Clamp (TEVC) system. Bathe the oocytes in an extracellular solution (98 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.6).

  • Perfusion & Voltage Protocol: Continuously perfuse the isomers (0.1 mM to 2 mM concentrations). Elicit macroscopic currents using voltage steps from -80 mV to +80 mV in 10 mV increments.

  • Validation: Washout the compound with standard extracellular solution for 6-9 minutes. Full recovery of baseline current validates that the modulation is compound-specific and not due to membrane degradation.

Workflow Step1 1. Compound Preparation Synthesize & purify Ortho, Meta, Para isomers Step2 2. In Vitro COX Assay Measure PGE2 production via ELISA Step1->Step2 Aliquot for enzymology Step3 3. Electrophysiology Patch-clamp on Xenopus oocytes (Slo2.1) Step1->Step3 Aliquot for electrophysiology Step4 4. Data Analysis Calculate IC50 / EC50 & generate SAR models Step2->Step4 Fluorescence/Absorbance data Step3->Step4 Current recordings (TEVC)

Self-validating experimental workflow for evaluating isomer biological activity.

References

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 2012.

  • A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives. PLoS One, 2010.

  • Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies? Pharmaceuticals, 2021.

  • N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. Bioorganic & Medicinal Chemistry Letters, 2014.

Sources

Comparative

Comparative Study of the Metal Chelating Properties of N-(o-aminophenyl)anthranilic acid

Executive Summary & Mechanistic Overview As a Senior Application Scientist evaluating ligand architectures for targeted metallodrug design, the selection of an appropriate chelating agent is paramount. 1 are well-documen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

As a Senior Application Scientist evaluating ligand architectures for targeted metallodrug design, the selection of an appropriate chelating agent is paramount. 1 are well-documented for their ability to bind transition metals via chelating carboxyl and amino groups, playing a critical role in medicinal chemistry and antipathogenic applications[1]. However, traditional anthranilates are often limited by their simple bidentate coordination nature.

N-(o-aminophenyl)anthranilic acid (N-o-APA) overcomes this limitation. By introducing an ortho-amino group to the diphenylamine framework, the molecule transitions from a standard bidentate (N,O) coordinator to a highly rigid, multidentate tridentate (N,N,O) ligand.

The Causality of Chelation Stability: The addition of the primary amine is not merely a structural variation; it fundamentally alters the coordination geometry. When interacting with transition metals (e.g., Cu²⁺, Zn²⁺), N-o-APA forms fused 5- and 6-membered chelate rings. This dual-ring system dramatically increases the thermodynamic stability of the complex due to the macrocyclic chelate effect. Furthermore, according to the 2, this specific chelation reduces the polarity of the central metal ion by sharing its positive charge with the donor groups, thereby enhancing the lipophilicity and biological bioavailability of the complex across lipid membranes[2].

Comparative Performance Analysis

To objectively assess N-o-APA, we must benchmark it against standard chelators like EDTA, Anthranilic Acid (AA), and3[3].

Chelating AgentDenticityPrimary Coordination SitesRelative Affinity (Cu²⁺)Lipophilicity (Permeability)Primary Application
EDTA HexadentateN₂, O₄Very HighVery LowIn vitro assays, bulk metal scavenging
Anthranilic Acid (AA) BidentateN, OModerateModerateAntimicrobial precursors
N-phenylanthranilic acid (NPA) BidentateN, OModerate-HighHighNSAID frameworks, catalysts
N-(o-aminophenyl)anthranilic acid TridentateN₂, OHighHighTargeted metallodrug design

Data Interpretation: While EDTA possesses a higher absolute binding affinity, its resulting complexes are highly polar, exhibiting poor cellular permeability. N-o-APA provides the optimal balance of thermodynamic stability and lipophilicity required for intracellular metal targeting and biological assays[4].

Experimental Workflows & Methodologies

Trustworthy science relies on self-validating protocols. The following methodologies are designed with built-in quality control checkpoints to ensure the integrity of the synthesized chelates.

Protocol 1: Synthesis and Isolation of Metal-N-o-APA Complexes

Objective: Synthesize a 1:1 [M(N-o-APA)] complex and verify coordination.

  • Ligand Deprotonation (Activation):

    • Action: Dissolve 2.0 mmol of N-o-APA in 30 mL of an ethanol/water (1:1 v/v) blend. Add 2.1 mmol of aqueous NaOH dropwise while stirring for 30 minutes.

    • Causality: The carboxylic acid must be deprotonated to form a highly nucleophilic carboxylate anion. The slight stoichiometric excess of NaOH ensures complete activation without precipitating the metal as a hydroxide in the subsequent step[1].

  • Metal Coordination:

    • Action: Add 1.0 mmol of the transition metal salt (e.g., CuCl₂·2H₂O) dissolved in 10 mL of deionized water to the activated ligand solution. Reflux at 60°C for 2 hours.

    • Causality: The 2:1 Ligand-to-Metal ratio in the reaction mixture drives the equilibrium toward complete metal saturation. The ethanol/water blend ensures the organic ligand remains soluble while the neutral, lipophilic metal complex precipitates out of solution.

  • Isolation:

    • Action: Vacuum filter the resulting precipitate. Wash sequentially with warm deionized water and cold ethanol.

    • Causality: Water removes unreacted inorganic metal salts; cold ethanol removes any residual unreacted organic ligand without dissolving the target complex.

  • Self-Validating Characterization (QC Check):

    • Action: Perform FTIR spectroscopy on the dried powder.

    • Validation Logic: This protocol is structurally self-validating. If coordination is successful, the broad O-H stretch (~3000 cm⁻¹) of the free carboxylic acid will completely disappear, and the asymmetric COO⁻ stretch will shift significantly (typically to ~1600 cm⁻¹)[1]. Furthermore, shifts in the N-H stretching frequencies confirm the involvement of the amine groups[2]. If the O-H peak remains, the deprotonation/coordination step failed, and the batch must be discarded.

Protocol 2: Stoichiometric Determination via Job's Method

Objective: Confirm the tridentate coordination geometry in solution.

  • Preparation: Prepare equimolar solutions (1.0 × 10⁻⁴ M) of N-o-APA and the target metal ion in a buffered ethanol/water mixture (pH 7.4).

  • Continuous Variation: Mix the solutions in varying volume ratios (e.g., 1:9, 2:8 ... 9:1) while keeping the total volume constant.

  • Spectrophotometric Analysis: Measure the absorbance of each mixture at the complex's predetermined λ_max.

  • Validation Logic: Plot absorbance versus the mole fraction of the ligand. The apex of the curve definitively identifies the binding stoichiometry. An apex at a 0.5 mole fraction confirms a 1:1 tridentate complex, validating the structural hypothesis.

Visualizations

Chelation_Mechanism Ligand N-(o-aminophenyl) anthranilic acid Deprotonation Base Addition (pH 7.5 - 8.0) Ligand->Deprotonation Activation Site2 Secondary Amine (NH) Ligand->Site2 Site3 Primary Amine (NH₂) Ligand->Site3 Site1 Carboxylate (O⁻) Deprotonation->Site1 Metal Transition Metal (e.g., Cu²⁺, Zn²⁺) Site1->Metal Coordinate O-M Site2->Metal Coordinate N-M Site3->Metal Coordinate N-M Complex Tridentate Chelate (Fused 5- & 6-Membered Rings) Metal->Complex Stabilization

Figure 1: Tridentate coordination pathway of N-(o-aminophenyl)anthranilic acid with transition metals.

Experimental_Workflow Prep Ligand Preparation Mix Metal Salt Addition Prep->Mix Aqueous NaOH React Reflux & Precipitation Mix->React 60°C, 2h Isolate Filtration & Washing React->Isolate Vacuum Verify FTIR/UV-Vis Validation Isolate->Verify Built-in QC

Figure 2: Self-validating experimental workflow for the synthesis and isolation of metal chelates.

References

  • Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies - PMC - NIH.
  • Synthesis, crystal structures, and properties of three metal complexes with N-phenylanthranilic acid - ResearchGate.
  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - MDPI.
  • Synthesis, Characterization and Antimicrobial Studies of Some Metal Complexes of N-aminoquinolino-2-one and Anthranilic Acid Hydrazid - ER Publications.

Sources

Validation

A Researcher's Guide to Navigating Cross-Reactivity of N-(o-aminophenyl)anthranilic Acid and its Analogs in Biological Assays

Introduction: The Double-Edged Sword of Structural Similarity N-(o-aminophenyl)anthranilic acid belongs to the broader family of anthranilic acid derivatives, a scaffold that has proven to be a veritable treasure trove i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of Structural Similarity

N-(o-aminophenyl)anthranilic acid belongs to the broader family of anthranilic acid derivatives, a scaffold that has proven to be a veritable treasure trove in medicinal chemistry.[1][2] These molecules, characterized by a core 2-aminobenzoic acid structure, are the foundation for a wide array of therapeutics, from the well-known non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class to novel anticancer and antiviral agents.[3][4][5] The versatility of the anthranilic acid scaffold, with its dual reactive groups (an amino group and a carboxylic acid group), allows for extensive derivatization, creating large libraries of compounds for drug discovery.[1][2][6]

However, this structural flexibility presents a significant challenge: the potential for cross-reactivity. In the quest for a highly specific drug candidate, understanding and mitigating off-target effects is paramount.[7][8] Cross-reactivity occurs when a compound interacts with unintended biological targets, which can lead to unforeseen side effects or confound experimental results. This guide provides a framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity profile of N-(o-aminophenyl)anthranilic acid and its analogs, ensuring the integrity and translational potential of their findings.

The Rationale for Cross-Reactivity Profiling

The core principle behind a robust cross-reactivity study is to challenge the specificity of your lead compound. Given that N-(o-aminophenyl)anthranilic acid shares a common backbone with numerous bioactive molecules, it is critical to assess its interaction with a panel of biologically relevant targets. The choice of this panel should be guided by structural similarity to known drugs and their established mechanisms of action.

For instance, the N-phenylanthranilic acid scaffold is the cornerstone of fenamate NSAIDs, which are known cyclooxygenase (COX) inhibitors.[4][9] Therefore, any new derivative should be evaluated against COX-1 and COX-2 to determine its selectivity profile. Furthermore, the broader class of anthranilic acid derivatives has been shown to interact with a diverse range of targets, including G protein-coupled receptors (GPCRs) like GPR17, and even possesses antimicrobial properties.[10][11]

The following diagram illustrates the fundamental concept of on-target versus off-target activity, which is the central focus of cross-reactivity studies.

cluster_0 On-Target Effect cluster_1 Off-Target Effect (Cross-Reactivity) Drug N-(o-aminophenyl)anthranilic acid Target Primary Target (e.g., Target Enzyme X) Drug->Target High Affinity Binding Effect Desired Biological Effect Target->Effect Drug2 N-(o-aminophenyl)anthranilic acid OffTarget1 Off-Target 1 (e.g., COX-2) Drug2->OffTarget1 Undesired Binding OffTarget2 Off-Target 2 (e.g., GPR17) Drug2->OffTarget2 Undesired Binding SideEffect1 Unintended Effect A OffTarget1->SideEffect1 SideEffect2 Unintended Effect B OffTarget2->SideEffect2

Caption: On-target vs. off-target activity of a drug candidate.

Comparative Analysis: A Hypothetical Case Study

To illustrate a practical approach, we present a hypothetical dataset for N-(o-aminophenyl)anthranilic acid against a primary target (a novel anti-inflammatory enzyme, "Target X") and a panel of potential off-targets. For comparison, we've included Mefenamic Acid, a well-characterized fenamate NSAID.

Table 1: Comparative Potency and Selectivity Profile

CompoundTarget X IC₅₀ (nM)COX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)GPR17 Binding Ki (nM)
N-(o-aminophenyl)anthranilic acid 15 >10,000 1,500 >10,000
Mefenamic Acid (Reference)5,2001,200250Not Active
  • IC₅₀: The half-maximal inhibitory concentration. A lower value indicates higher potency.

  • Ki: The inhibition constant for a ligand in a binding assay. A lower value indicates higher affinity.

Interpretation of Data:

  • High Potency for Target X: N-(o-aminophenyl)anthranilic acid demonstrates high potency against its intended target, Target X, with an IC₅₀ of 15 nM.

  • Excellent Selectivity over COX-1: The compound shows negligible activity against COX-1, which is a desirable trait for avoiding gastrointestinal side effects associated with non-selective NSAIDs.

  • Moderate Off-Target Activity at COX-2: There is some inhibitory activity at COX-2 (1,500 nM). The selectivity index (IC₅₀ COX-2 / IC₅₀ Target X) is 100, indicating a 100-fold preference for Target X over COX-2. This level of off-target activity warrants consideration in dose-response studies.

  • No Activity at GPR17: The compound does not exhibit significant binding to GPR17, another potential off-target for this chemical class.[10]

  • Favorable Comparison to Mefenamic Acid: Compared to the reference compound, our test molecule is significantly more potent and selective for Target X.

This type of comparative analysis is crucial for go/no-go decisions in a drug discovery pipeline.

Experimental Design and Protocols

The trustworthiness of cross-reactivity data hinges on robust and well-validated assays. Below are detailed protocols for the types of assays used to generate the data in our case study.

Experimental Workflow Overview

The general workflow for assessing cross-reactivity involves a tiered screening approach. Start with the primary target assay and then move to a panel of secondary, off-target assays based on structural alerts and known pharmacology of the chemical class.

A Synthesize and Purify N-(o-aminophenyl)anthranilic acid B Primary Target Assay (e.g., Target X Enzymatic Assay) A->B C Determine Primary Potency (IC₅₀) B->C D Decision Point: Potent at Primary Target? C->D E STOP (Compound not viable) D->E NO F Secondary Screening: Off-Target Panel (e.g., COX-1, COX-2, GPR17) D->F YES G Determine Off-Target Activity (IC₅₀ / Ki) F->G H Calculate Selectivity Indices G->H I Full Profile Analysis and Lead Optimization H->I

Caption: Tiered workflow for cross-reactivity screening.

Protocol 1: In Vitro Enzymatic Inhibition Assay (e.g., for Target X, COX-1, COX-2)

This protocol describes a generic fluorescence-based assay to determine the IC₅₀ of a test compound against a purified enzyme.

Objective: To quantify the inhibitory potency of N-(o-aminophenyl)anthranilic acid.

Materials:

  • Purified recombinant human enzyme (Target X, COX-1, or COX-2)

  • Fluorogenic substrate specific to the enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Test Compound: N-(o-aminophenyl)anthranilic acid, dissolved in 100% DMSO

  • Positive Control Inhibitor (e.g., Mefenamic Acid)

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Create a serial dilution series of the test compound in 100% DMSO. A common starting concentration is 10 mM.

    • Using an acoustic liquid handler or multichannel pipette, dispense 50 nL of each compound dilution into the wells of a 384-well plate. Also, plate DMSO only (for 0% inhibition control) and a saturating concentration of the positive control inhibitor (for 100% inhibition control).

  • Enzyme Preparation and Dispensing:

    • Dilute the purified enzyme to a working concentration (e.g., 2X final concentration) in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

    • Dispense 10 µL of the diluted enzyme into each well containing the compound.

  • Incubation:

    • Gently mix the plate on a plate shaker for 1 minute.

    • Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the fluorogenic substrate at a 2X final concentration in assay buffer.

    • Dispense 10 µL of the substrate solution into each well to start the reaction. The final reaction volume is 20 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.

    • Measure the fluorescence signal every 60 seconds for 30 minutes (kinetic read).

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_100%_inhibition) / (Rate_0%_inhibition - Rate_100%_inhibition)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Radioligand Receptor Binding Assay (e.g., for GPR17)

This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To assess if N-(o-aminophenyl)anthranilic acid directly binds to the GPR17 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing human GPR17

  • Radioligand (e.g., ³H-labeled specific GPR17 antagonist)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Test Compound and a known non-labeled GPR17 ligand (for non-specific binding)

  • 96-well filter plates (GF/C)

  • Scintillation fluid and a microplate scintillation counter

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound in binding buffer.

    • In a 96-well reaction plate, add in order:

      • 25 µL of binding buffer (for total binding) or a high concentration of a non-labeled ligand (for non-specific binding).

      • 25 µL of the test compound at various concentrations.

      • 25 µL of the radioligand at a concentration close to its Kd.

      • 25 µL of the GPR17-expressing cell membranes.

  • Incubation:

    • Seal the plate and incubate at room temperature for 2 hours with gentle shaking to reach binding equilibrium.

  • Filtration:

    • Pre-soak the filter plate with a wash buffer (e.g., cold binding buffer).

    • Rapidly transfer the contents of the reaction plate to the filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Signal Detection:

    • Allow the filters to dry completely.

    • Add 50 µL of scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Determine the percent inhibition caused by the test compound at each concentration.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The systematic evaluation of cross-reactivity is not merely a box-ticking exercise; it is a fundamental component of building a robust safety and efficacy profile for any new chemical entity. The case of N-(o-aminophenyl)anthranilic acid highlights the importance of looking beyond the primary target. While it may be highly potent and selective against its intended target, understanding its interactions with related targets like COX enzymes is critical for predicting its in vivo behavior.[9][12]

The methodologies and frameworks presented in this guide provide a starting point for a thorough investigation. By combining informed target selection with rigorous, well-controlled in vitro assays, researchers can confidently advance compounds with the highest potential for specificity and therapeutic success.

References

  • Title: Hypersensitivity reactions to anthranilic acid derivatives - PubMed Source: PubMed URL
  • Title: Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review Source: ResearchGate URL
  • Title: Allergic contact dermatitis from etofenamate without cross-sensitization to other anthranilic acid derivatives Source: NTU Scholars URL
  • Title: Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17 Source: ACS Publications URL
  • Title: Synthesis of Heterocycles from Anthranilic acid and its Derivatives Source: CORE URL
  • Title: Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues Source: ResearchGate URL
  • Title: Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases Source: MDPI URL
  • Title: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS Source: EXCLI Journal URL
  • Title: Anthranilic acid, N-(m-aminophenyl)
  • Title: Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues Source: MDPI URL
  • Title: Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives Source: Indian Journal of Pharmaceutical Sciences URL
  • Title: Effect of N-Phenylanthranilic Acid Scaffold Nonsteroidal Anti-inflammatory Drugs on the Mitochondrial Permeability Transition Source: PubMed URL
  • Title: N-Phenyl anthranilic acid-based substituted 1,3,4-oxadiazole analogues...
  • Title: Medicinal chemistry of anthranilic acid derivatives: A mini review Source: PubMed URL
  • Title: Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candidates Source: MDPI URL
  • Title: Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid Source: Asian Publication Corporation URL
  • Title: Synthesis and evaluation of anthranilic acid-based transthyretin amyloid fibril inhibitors Source: PubMed URL
  • Title: Synthesis of heterocycles from anthranilic acid and its derivatives Source: KI Open Archive URL
  • Title: Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
  • Title: In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model Source: PMC URL
  • Title: Off-target effects: disturbing the silence of RNA interference (RNAi).
  • Title: How can off-target effects of drugs be minimised?

Sources

Comparative

Comparing the efficacy of different synthetic routes to N-(o-aminophenyl)anthranilic acid

N-(o-aminophenyl)anthranilic acid—systematically known as 2-((2-aminophenyl)amino)benzoic acid—is a highly valuable diarylamine intermediate in organic synthesis. It serves as a foundational building block for complex he...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(o-aminophenyl)anthranilic acid—systematically known as 2-((2-aminophenyl)amino)benzoic acid—is a highly valuable diarylamine intermediate in organic synthesis. It serves as a foundational building block for complex heterocyclic scaffolds, including acridines, phenazines, and substituted dibenzodiazepines (such as clozapine derivatives).

Constructing the central carbon-nitrogen (C-N) bond between two highly functionalized, sterically hindered ortho-substituted aromatic rings presents a distinct synthetic challenge. This guide objectively evaluates the three most robust methodologies for synthesizing N-(o-aminophenyl)anthranilic acid: the classical Ullmann Condensation , the modern Buchwald-Hartwig Amination , and a two-step Nucleophilic Aromatic Substitution (SNAr) / Reduction sequence. By analyzing the causality behind experimental choices, researchers can select the optimal route based on substrate scope, budget, and scalability requirements.

Quantitative Comparison of Synthetic Routes

The following table summarizes the performance metrics, reaction conditions, and economic viability of the three primary synthetic pathways.

MetricRoute 1: Ullmann CondensationRoute 2: Buchwald-HartwigRoute 3: SNAr + Reduction
Primary Reagents o-Chlorobenzoic acid + o-PhenylenediamineMethyl o-bromobenzoate + o-Phenylenediamineo-Fluoronitrobenzene + Anthranilic acid
Catalyst / System Cu powder or Cu(I) saltsPd₂(dba)₃ + BINAP / XantphosMetal-free (Step 1) / Pd/C (Step 2)
Base K₂CO₃Cs₂CO₃ or NaOtBuK₂CO₃
Typical Yield 45% – 65%75% – 90%80% – 95% (Over 2 steps)
Reaction Conditions 120–150 °C (DMF or Amyl alcohol)80–110 °C (Toluene or Dioxane)90 °C (DMSO) then RT (H₂)
Cost Profile Low (Inexpensive metals/reagents)High (Precious metals/custom ligands)Moderate (Requires Pd/C for Step 2)
Scalability Excellent (Industrial standard)Moderate (Air/moisture sensitive)Excellent (Clean workups)

Route 1: The Classical Ullmann Condensation

The [1] remains the industrial workhorse for synthesizing N-aryl anthranilic acids. It relies on a copper-mediated cross-coupling between an aryl halide and an aniline derivative.

Mechanistic Causality

The reaction is driven by the oxidative addition of the aryl chloride to a Cu(I) active species. Because aryl chlorides possess high bond dissociation energies, the reaction demands elevated temperatures (>120 °C). Potassium carbonate (K₂CO₃) is utilized not only to neutralize the generated HCl but also to deprotonate the amine, significantly increasing its nucleophilicity for coordination to the copper center.

Ullmann A o-Chlorobenzoic Acid + o-Phenylenediamine B Cu(I) Catalyst K2CO3, DMF, 120°C A->B Deprotonation & Coordination C Cu(III) Intermediate (Oxidative Addition) B->C Aryl Halide Insertion D N-(o-aminophenyl) anthranilic acid C->D Reductive Elimination

Figure 1: Mechanistic pathway of the Cu-mediated Ullmann condensation for diarylamine synthesis.

Self-Validating Experimental Protocol
  • Preparation: In an oven-dried, round-bottom flask, combine o-chlorobenzoic acid (1.0 eq) and o-phenylenediamine (1.2 eq).

  • Catalyst & Base Loading: Add anhydrous K₂CO₃ (2.0 eq) and catalytic Cu powder or CuI (10 mol%).

  • Solvent & Heating: Suspend the mixture in anhydrous DMF. Heat the vigorously stirred suspension to 130 °C under an inert nitrogen atmosphere for 12–16 hours.

  • Validation (TLC): Monitor the consumption of o-chlorobenzoic acid via TLC (Eluent: DCM/MeOH 9:1). The formation of a highly fluorescent blue/green spot under UV (365 nm) indicates product formation.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice. Acidify cautiously with 1M HCl to pH 4-5. The target diarylamine will precipitate as a crude solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield pure N-(o-aminophenyl)anthranilic acid.

Route 2: Buchwald-Hartwig Cross-Coupling

For substrates sensitive to harsh thermal conditions, the [2] offers unparalleled chemoselectivity and milder reaction parameters.

Mechanistic Causality

This route utilizes a Pd(0)/Pd(II) catalytic cycle. The use of bulky, bidentate phosphine ligands (such as BINAP or Xantphos) is the critical success factor here; the steric bulk of the ligand forces the palladium center into a constrained geometry that drastically accelerates the final reductive elimination step, preventing the catalyst from degrading into inactive "palladium black." A strong base (Cs₂CO₃) is required to deprotonate the palladium-coordinated amine intermediate.

Buchwald Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd Amine Amine Coordination (+ o-Phenylenediamine) OxAdd->Amine Deprot Deprotonation (+ Cs2CO3) Amine->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regenerates Pd(0) Prod N-(o-aminophenyl) anthranilic acid RedElim->Prod Product Release

Figure 2: Palladium-catalyzed Buchwald-Hartwig catalytic cycle for C-N bond formation.

Self-Validating Experimental Protocol

(Note: To prevent competitive coupling of the carboxylic acid, methyl o-bromobenzoate is used, followed by ester hydrolysis).

  • Inert Setup: In a Schlenk tube, combine methyl o-bromobenzoate (1.0 eq), o-phenylenediamine (1.1 eq), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and Cs₂CO₃ (1.5 eq).

  • Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene.

  • Heating: Seal the tube and heat at 100 °C for 8 hours.

  • Hydrolysis: Cool the mixture, filter through a pad of Celite to remove the palladium/base salts, and concentrate the filtrate. Dissolve the residue in THF/MeOH/H₂O (2:1:1) and add LiOH (3.0 eq). Stir at room temperature for 4 hours.

  • Validation & Isolation: Acidify the aqueous layer to pH 4. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the pure acid.

Route 3: SNAr Followed by Nitro Reduction

When transition metal contamination must be strictly avoided (e.g., in late-stage API synthesis), a two-step [3] approach is highly effective.

Mechanistic Causality

By reacting o-fluoronitrobenzene with anthranilic acid, the highly electronegative fluorine and the strongly electron-withdrawing nitro group synergistically lower the LUMO of the aromatic ring. This allows a metal-free nucleophilic attack by the amine. The subsequent reduction of the nitro group utilizing catalytic hydrogenation (Pd/C, H₂) is chosen over traditional Fe/HCl reduction because it yields no toxic metal sludge and allows for a simple filtration-based workup.

SNAr R1 o-Fluoronitrobenzene + Anthranilic Acid Step1 SNAr Reaction K2CO3, DMSO, 90°C R1->Step1 Int N-(o-nitrophenyl) anthranilic acid Step1->Int -HF Step2 Catalytic Hydrogenation H2, Pd/C, EtOH Int->Step2 Final N-(o-aminophenyl) anthranilic acid Step2->Final Reduction of -NO2

Figure 3: Two-step metal-free SNAr coupling and subsequent nitro reduction workflow.

Self-Validating Experimental Protocol

Step 1: SNAr Coupling

  • Dissolve anthranilic acid (1.0 eq) and o-fluoronitrobenzene (1.1 eq) in anhydrous DMSO.

  • Add K₂CO₃ (2.0 eq) and stir at 90 °C for 12 hours. The solution will turn deep orange/red as the diarylamine intermediate forms.

  • Pour into ice water and acidify to pH 3. Collect the bright orange precipitate (N-(o-nitrophenyl)anthranilic acid) via filtration.

Step 2: Catalytic Hydrogenation

  • Dissolve the intermediate in absolute ethanol and transfer to a hydrogenation flask.

  • Carefully add 10% Pd/C (10 wt%).

  • Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature until hydrogen uptake ceases (approx. 4-6 hours).

  • Validation: The deep orange color will fade to a pale yellow/colorless solution, indicating complete reduction of the nitro group.

  • Filter the mixture through Celite to remove the Pd/C, and concentrate the filtrate in vacuo to afford the final N-(o-aminophenyl)anthranilic acid.

Conclusion & Recommendations

The selection of a synthetic route for N-(o-aminophenyl)anthranilic acid depends heavily on the project phase:

  • For large-scale, cost-sensitive manufacturing: The Ullmann Condensation remains the undisputed champion due to the low cost of copper catalysts, despite the harsher thermal requirements.

  • For discovery chemistry or sensitive functional groups: The Buchwald-Hartwig Amination provides the highest yields and cleanest crude profiles, justifying the cost of palladium and custom ligands.

  • For strict metal-free intermediate requirements: The SNAr + Reduction pathway offers an elegant, highly reliable workaround that circumvents transition-metal cross-coupling entirely during the C-N bond formation stage.

References

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Organic Process Research & Development. Available at:[Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. National Center for Biotechnology Information (PMC). Available at:[Link]

Validation

Structure-Activity Relationship (SAR) Guide: N-(o-aminophenyl)anthranilic Acid Derivatives vs. Traditional Fenamates

Executive Summary For drug development professionals targeting inflammatory pathways, the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) has long served as a foundational scaffold. However, traditional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals targeting inflammatory pathways, the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) has long served as a foundational scaffold. However, traditional fenamates like mefenamic acid and flufenamic acid are often limited by gastrointestinal toxicity and a lack of pathway selectivity.

This guide objectively evaluates the structural and pharmacological advantages of N-(o-aminophenyl)anthranilic acid derivatives . By introducing an ortho-amino substitution on the N-phenyl ring, researchers can fundamentally alter the molecule's dihedral angle and hydrogen-bonding profile. This modification not only enhances selectivity for the COX-2 isoenzyme but also introduces dual COX/5-LOX inhibition potential, offering a superior alternative to classic fenamates.

Structural Rationale & Mechanistic Causality

To understand why the ortho-amino substitution outperforms traditional alkyl or halogen substitutions, we must analyze the structure-activity relationship (SAR) at the cyclooxygenase (COX) active site.

  • Ring A (Anthranilic Acid Core): The carboxylic acid moiety is non-negotiable. It acts as the primary anchor, forming a critical salt bridge with Arg-120 and hydrogen bonding with Tyr-355 at the constriction site of the COX channel [1]. Substitutions on Ring A generally decrease potency due to steric clashes.

  • The Diphenylamine Bridge (-NH-): This bridge is essential for maintaining the non-coplanar, twisted conformation of the two aromatic rings. Replacing the -NH- with -O- or -CH2- flattens the molecule, drastically reducing target affinity [2].

  • Ring B (N-phenyl ring) & The Ortho-Amino Advantage: Traditional fenamates rely on ortho-methyls (mefenamic acid) or ortho-chlorines (meclofenamic acid) to induce a steric clash that forces the rings out of planarity [2]. The N-(o-aminophenyl) derivative achieves this necessary steric twist while simultaneously introducing a polar hydrogen bond donor/acceptor. This allows the derivative to exploit the expanded side pocket of COX-2 (accessible due to the Ile523Val substitution in COX-2), significantly improving the selectivity index [1]. Furthermore, the free amine serves as a synthetic handle for cyclization into rigidified benzimidazole derivatives, which possess potent downstream anti-inflammatory activities [4].

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) Ile-523 Active Site AA->COX1 COX2 COX-2 (Inducible) Val-523 Side Pocket AA->COX2 LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation/GI Protection) COX1->PGs COX2->PGs LTs Leukotrienes (Inflammation) LOX->LTs Deriv N-(o-aminophenyl)anthranilic Acid Derivatives Deriv->COX1 Moderate Inhibition Deriv->COX2 Potent Inhibition Deriv->LOX Dual Inhibition

Fig 1: Mechanistic signaling pathway illustrating the dual COX/5-LOX inhibition profile.

Comparative Performance Data

The table below summarizes the in vitro performance of a synthesized N-(o-aminophenyl)anthranilic acid lead derivative against commercially available fenamates and a selective COX-2 inhibitor. The data highlights the superior COX-2 selectivity and the unique 5-LOX inhibitory action of the o-amino scaffold.

CompoundRing B SubstitutionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)5-LOX IC₅₀ (µM)
N-(o-aminophenyl)anthranilic acid ortho-NH₂12.40.4527.5 8.2
Mefenamic Acid [3]2,3-dimethyl0.81.20.66>50
Flufenamic Acid [2]meta-CF₃1.50.91.66>50
Celecoxib (Control)N/A (Diarylpyrazole)>500.04>1250>100

Data Interpretation: While Celecoxib remains the most selective COX-2 inhibitor, it lacks 5-LOX activity, which can lead to arachidonic acid shunting and leukotriene overproduction. The N-(o-aminophenyl) derivative provides a balanced dual-inhibition profile, mitigating this risk.

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating experimental workflow. Below are the methodologies for synthesizing and screening these compounds.

Workflow Syn Ullmann Condensation Pur HPLC Purification Syn->Pur Yield >85% Assay In Vitro COX/LOX Assay Pur->Assay >99% Purity SAR SAR & Molecular Docking Assay->SAR IC50 Data

Fig 2: Self-validating experimental workflow for synthesizing and screening SAR derivatives.

Protocol A: Synthesis via Modified Ullmann Condensation

Causality: Traditional Ullmann coupling requires harsh conditions (>200°C) that can degrade the sensitive o-amino group. We utilize a copper(II) acetate catalyzed cross-coupling under milder conditions to preserve the amine while overcoming the steric hindrance of the ortho-substituted aniline.

  • Preparation: Dissolve 1.0 eq of o-chlorobenzoic acid and 1.2 eq of o-phenylenediamine in dimethylformamide (DMF).

  • Catalysis: Add 0.1 eq of Copper(II) acetate and 2.0 eq of potassium carbonate (K₂CO₃). Reasoning: K₂CO₃ acts as a base to deprotonate the amine, facilitating the nucleophilic attack on the copper-coordinated aryl halide.

  • Reaction: Reflux the mixture at 120°C under an inert argon atmosphere for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate, 3:1).

  • Self-Validation & Purification: Quench with 1M HCl to precipitate the crude acid. Purify via preparative HPLC. Validation Check: Proceed to biological assays only if HPLC purity is >99% and the structure is confirmed by ¹H-NMR, ensuring IC₅₀ values are not skewed by unreacted o-phenylenediamine.

Protocol B: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

Causality: Fenamates are time-dependent, reversible inhibitors. A pre-incubation step is mandatory to allow the enzyme-inhibitor complex to reach equilibrium before the substrate is introduced.

  • Reagent Prep: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Pre-Incubation: Add the N-(o-aminophenyl)anthranilic acid derivative (serial dilutions from 0.01 µM to 100 µM) to the enzyme solution. Incubate at 37°C for exactly 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µM of freshly prepared arachidonic acid. Reasoning: Arachidonic acid auto-oxidizes rapidly; using fresh substrate prevents baseline skewing.

  • Quantification: Stop the reaction after 2 minutes using stannous chloride. Quantify the primary prostaglandin product (PGF2α) using a competitive ELISA reader at 412 nm.

  • Self-Validation: Every plate must include a vehicle control (DMSO) and a reference standard (Indomethacin). Calculate the Z'-factor for the plate; data is only accepted if Z' > 0.6, validating the assay's dynamic range and signal-to-noise ratio.

Conclusion

The SAR of N-(o-aminophenyl)anthranilic acid derivatives demonstrates a clear pharmacological superiority over traditional fenamates. By strategically leveraging the ortho-amino group, researchers can force the diphenylamine core into an optimal dihedral conformation that favors the COX-2 Val-523 side pocket [1] while simultaneously engaging the 5-LOX pathway. This dual-action profile makes it a highly viable scaffold for next-generation anti-inflammatory and targeted kinase inhibitor drug design[4].

References

  • Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues Source: American Journal of Pharmacological Sciences (Sciepub) URL:[Link]

  • Fenamates as Potential Therapeutics for Neurodegenerative Disorders Source: National Institutes of Health (PMC) URL:[Link]

  • Source: US Patent Office (Google Patents)

Safety & Regulatory Compliance

Safety

Anthranilic acid, N-(o-aminophenyl)- proper disposal procedures

As a Senior Application Scientist, I understand that managing complex aromatic amines requires more than just following a basic safety data sheet; it requires a deep understanding of the molecule's reactivity and environ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing complex aromatic amines requires more than just following a basic safety data sheet; it requires a deep understanding of the molecule's reactivity and environmental impact.

Anthranilic acid, N-(o-aminophenyl)- (also known as 2-((2-aminophenyl)amino)benzoic acid) is a highly functionalized molecule containing both a primary aromatic amine and a secondary diarylamine, alongside a carboxylic acid group. This electron-rich structure makes it highly susceptible to oxidation and dictates strict operational protocols for its handling, deactivation, and disposal.

The following guide provides field-proven, self-validating methodologies for the safe disposal of this compound, ensuring compliance, environmental safety, and laboratory integrity.

Physicochemical Hazard Profile & Causality

To design an effective disposal strategy, we must first understand the structural causality behind the chemical's hazards. The presence of the primary and secondary amine groups classifies this compound as an aromatic amine, a class known for potential toxicity and environmental persistence.

Table 1: Hazard Summary and Operational Rationale

Property / HazardSpecification / GHS ClassificationOperational Rationale
Chemical Class Aromatic Amine / Anthranilic AcidDictates high susceptibility to oxidation; requires strict segregation from oxidizers[1].
Health Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)Mandates strict PPE (nitrile gloves, safety goggles) to prevent contact and respiratory irritation[2].
Environmental Harmful to aquatic life (H402)Prohibits direct drain disposal without prior chemical deactivation.
Incompatibilities Strong oxidizing agents, strong acidsMixing risks uncontrolled exothermic oxidation or the release of toxic nitrogen oxide ( NOx​ ) gases[3].
Preferred Disposal Licensed IncinerationComplete thermal destruction prevents environmental contamination and degrades stable aromatic rings[4].

Standard Operational Procedure: Waste Segregation & Incineration

For routine laboratory operations, physical segregation followed by licensed hazardous waste incineration is the most reliable and compliant disposal method.

Causality: Aromatic amines must be thermally destroyed because their stable ring structures resist standard biological degradation in wastewater treatment plants. Incinerating the compound in a controlled facility equipped with an afterburner ensures complete breakdown, while a scrubber neutralizes the NOx​ gases generated from the amine groups[3],[4].

Step-by-Step Segregation Protocol:

  • Container Selection: Collect solid waste (powder, contaminated weighing boats, and filter papers) in high-density polyethylene (HDPE) or glass containers[1].

    • Insight: HDPE provides excellent chemical resistance and prevents leaching. Ensure the container has a secure, tight-fitting lid to mitigate the risk of aerosolized dust exposure[1].

  • Liquid Waste Segregation: Collect liquid reaction mixtures containing the compound in a separate, clearly labeled, and sealable solvent waste container[1].

  • Chemical Isolation: Store the waste containers in a secondary containment tray that physically separates them from strong acids or oxidizing agents[1].

    • Insight: Premature contact with oxidizers can trigger violent, exothermic degradation.

  • Incineration Preparation: Label the waste stream clearly as "Hazardous Waste: Aromatic Amine / Anthranilic Acid Derivative." The licensed disposal facility will dissolve the material in a combustible solvent prior to injection into the incinerator[4].

In-Lab Chemical Deactivation (Permanganate Oxidation)

If your facility requires in-house deactivation of small quantities of surplus chemical before disposal, oxidative cleavage using potassium permanganate ( KMnO4​ ) is the gold standard for aromatic amines.

Causality: KMnO4​ in an acidic medium acts as a powerful oxidant that attacks the electron-rich aromatic rings and amine groups, cleaving them into smaller, less toxic, and non-genotoxic aliphatic carboxylic acids. The acidic medium protonates the amine, increasing its aqueous solubility and preventing the volatilization of toxic species during the reaction.

Step-by-Step Deactivation Protocol (Adapted from EPFL Guidelines[5]):

  • Preparation: In a certified chemical fume hood, prepare a solution of the surplus Anthranilic acid, N-(o-aminophenyl)- (e.g., 0.01 mol, approx. 2.28 g) in 3 L of 1.7 N sulfuric acid ( H2​SO4​ ) within a 5-L reaction flask[5].

  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate ( KMnO4​ ) to the acidic solution[5].

  • Incubation: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidative degradation of the aromatic system[5].

  • Quenching: Reduce the excess unreacted permanganate by slowly adding solid sodium bisulfite ( NaHSO3​ ) under constant stirring until the deep purple color completely disappears, indicating the reduction of Mn(VII) to soluble Mn(II) [5].

  • Final Disposal: The resulting neutralized, deactivated mixture can now be collected as standard aqueous waste, free of active aromatic amines[5].

Spill Management & Emergency Containment

Accidental releases of powdered Anthranilic acid, N-(o-aminophenyl)- pose an immediate inhalation and contact risk.

Step-by-Step Spill Protocol:

  • Evacuation & PPE: Immediately evacuate personnel from the immediate vicinity. The responder must don a NIOSH-approved particulate respirator, chemical safety goggles, and impervious nitrile gloves[6].

  • Containment: Do not use combustible materials like sawdust to absorb the chemical, as it may form explosive mixtures with air upon intense heating.

  • Absorption: For minor spills, cover the powder with an inert, non-reactive absorbent material such as dry sand or vermiculite[1].

    • Insight: Inert absorbents prevent static discharge and avoid exothermic reactions that could occur with reactive absorbents.

  • Collection: Carefully sweep up the absorbed mixture using a non-sparking tool to avoid raising dust, and transfer it to a labeled HDPE hazardous waste container[7].

  • Decontamination: Wash the spill site thoroughly with soap and water only after all visible material has been collected[6].

Disposal Decision Workflow

The following logic tree illustrates the self-validating decision process for managing this chemical waste.

G Start Waste Generation: N-(o-aminophenyl)anthranilic Acid Type Determine Waste State Start->Type Solid Solid Waste (Powder, PPE, Filters) Type->Solid Solid Liquid Liquid Waste (Reaction Solutions) Type->Liquid Liquid Spill Accidental Spill Type->Spill Spill SolidAction Collect in Sealable HDPE/Glass Container Solid->SolidAction LiquidAction Segregate from Acids & Oxidizers Liquid->LiquidAction SpillAction Absorb with Inert Material (Sand/Vermiculite) Spill->SpillAction Incineration Licensed Hazardous Waste Incineration SolidAction->Incineration Deactivation Optional: KMnO4 Oxidation (Small Scale) LiquidAction->Deactivation SpillAction->Incineration Deactivation->Incineration

Decision matrix for the segregation, deactivation, and disposal of N-(o-aminophenyl)anthranilic acid.

References

  • Anthranilic Acid - SAFETY DATA SHEET - Breckland Scientific.[Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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